Cefadroxil
Descripción
Long-acting, broad-spectrum, water-soluble, cephalexin derivative.
This compound anhydrous is a Cephalosporin Antibacterial.
This compound has been reported in Apis cerana with data available.
This compound is a semi-synthetic, beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound Anhydrous is the anhydrous form of this compound, a semisynthetic first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1978 and has 3 approved and 1 investigational indication.
Long-acting, broad-spectrum, water-soluble, CEPHALEXIN derivative.
See also: Cephalexin (broader); Ceftazidime (related); Cefaclor (related) ... View More ...
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGTKLJZSQCCD-UEKVPHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022749 | |
| Record name | Cefadroxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefadroxil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.99e-01 g/L | |
| Record name | Cefadroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefadroxil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50370-12-2, 66592-87-8 | |
| Record name | Cefadroxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50370-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefadroxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefadroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cefadroxil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cefadroxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefadroxil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFADROXIL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q525PA8JJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefadroxil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 °C | |
| Record name | Cefadroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefadroxil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Molecular structure and chemical properties of Cefadroxil
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cefadroxil
Introduction
This compound is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1][2] It is the para-hydroxy derivative of cephalexin and is utilized in the treatment of various infections, including those of the urinary tract, skin and skin structures, and pharyngitis/tonsillitis.[3][4][5] Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[4][6][7] Its clinical efficacy is intrinsically linked to its molecular structure and resulting chemical properties, which dictate its absorption, distribution, stability, and interaction with its biological target. This guide provides a detailed examination of the molecular and chemical characteristics of this compound for researchers, scientists, and drug development professionals.
Molecular Structure
This compound's structure is based on the 7-aminocephalosporanic acid (7-ACA) nucleus, which features a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring.
-
IUPAC Name : (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3][8]
-
Chemical Formula :
-
Molecular Weight :
The key structural features include:
-
Cephem Core : A bicyclic ring system consisting of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. The integrity of the β-lactam ring is essential for its antibacterial activity.
-
C-7 Acylamino Side Chain : A D-(−)-α-amino-α-(4-hydroxyphenyl)acetamido group. This side chain influences the antibacterial spectrum and pharmacokinetic properties of the molecule.[1]
-
C-3 Methyl Group : A methyl substituent at the C-3 position, which contributes to the compound's stability.
-
C-4 Carboxylic Acid : A carboxyl group that is crucial for binding to penicillin-binding proteins (PBPs) and also influences the drug's solubility and pKa.
Chemical Properties
The physicochemical properties of this compound are fundamental to its formulation, stability, and bioavailability. Key quantitative data are summarized in the tables below.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₇N₃O₅S | [8][] |
| Molecular Weight | 363.39 g/mol | [][12] |
| Melting Point | 197 °C (decomposes) | [8][13] |
| pKa (Strongest Acidic) | 3.25 - 3.45 | [4][6][14] |
| pKa (Strongest Basic) | 7.22 - 7.43 | [4][6][14] |
| LogP (Octanol-Water) | -0.4 | [6][8] |
Solubility Profile
| Solvent | Solubility Description | Reported Value(s) | Source(s) |
| Water | Slightly to Sparingly Soluble | 0.399 - 1.11 mg/mL | [8][14][15][16] |
| Methanol | Freely Soluble / Soluble | - | [17][18][19] |
| Ethanol | Very Slightly / Slightly Soluble | - | [6][15] |
| Chloroform | Practically Insoluble / Soluble | - | [6][19] |
| Ether | Practically Insoluble | - | [6] |
Note: There is variability in reported solubility data, which may depend on the specific experimental conditions (e.g., temperature, pH, crystalline form). This compound is commercially available as a monohydrate, which is described as soluble in water.[10][15]
Stability Profile
This compound's stability is a critical parameter, particularly for its formulation as an oral suspension. The primary site of degradation is the β-lactam ring.
-
Aqueous Stability : In aqueous solutions, this compound degradation follows first-order kinetics and is influenced by pH.[20] The degradation pathways include:
-
Temperature : Reconstituted oral suspensions exhibit greater stability under refrigerated conditions (2-8°C) compared to room temperature.[21][22][23]
-
Light : Prolonged exposure to light can cause the compound to change color, indicating potential degradation.[1][13]
Structure-Property Relationships
The chemical properties of this compound are a direct consequence of its molecular structure. The interplay between its functional groups dictates its behavior in various environments.
Caption: Relationship between this compound's functional groups and its key chemical properties.
Experimental Protocols
The determination of this compound's chemical properties relies on established analytical techniques. High-Performance Liquid Chromatography (HPLC) is a predominant method for stability testing and quantification due to its specificity and accuracy.[6]
Stability-Indicating HPLC Method for this compound Assay
This protocol describes a generalized methodology for assessing the stability of this compound in a formulation, such as a reconstituted oral suspension.
Objective : To quantify the concentration of this compound over time under specific storage conditions and separate the intact drug from its degradation products.
Methodology :
-
Chromatographic System :
-
HPLC System : A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol). The pH is typically adjusted to be acidic (e.g., pH 3.5) to ensure good peak shape.[6][16]
-
Flow Rate : Typically 1.0 - 1.5 mL/min.
-
Detection : UV detection at a wavelength corresponding to an absorbance maximum for this compound (e.g., ~230-264 nm).[6][16]
-
Temperature : Column oven maintained at a constant temperature (e.g., 25-30°C).
-
-
Preparation of Solutions :
-
Standard Solution : A stock solution of this compound reference standard is prepared by accurately weighing the standard and dissolving it in a suitable solvent (e.g., methanol or a mixture of water and methanol).[16][18] A series of working standards are prepared by diluting the stock solution to create a calibration curve.
-
Sample Preparation : The this compound formulation (e.g., reconstituted suspension) is accurately diluted with the mobile phase or a suitable diluent to a concentration within the range of the calibration curve. The solution is filtered through a 0.45 µm syringe filter before injection.
-
-
Procedure :
-
System Suitability : The chromatographic system is equilibrated with the mobile phase. System suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) are verified by injecting the standard solution multiple times.
-
Calibration : The working standard solutions are injected, and a calibration curve is constructed by plotting the peak area against the concentration.
-
Sample Analysis : The prepared samples are injected into the HPLC system. The peak area corresponding to this compound is recorded.
-
-
Data Analysis :
-
The concentration of this compound in the samples is calculated using the regression equation from the calibration curve.
-
For stability studies, samples are assayed at predetermined time intervals (e.g., 0, 3, 7, and 14 days).[23] The percentage of the initial this compound concentration remaining is calculated to determine the degradation rate.
-
Caption: General experimental workflow for a this compound stability study using HPLC.
References
- 1. This compound | 66592-87-8 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound | C16H17N3O5S | CID 47965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. GSRS [precision.fda.gov]
- 13. This compound CAS#: 66592-87-8 [m.chemicalbook.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound 50 mg/mL Oral Suspension [uspharmacist.com]
- 16. ajpaonline.com [ajpaonline.com]
- 17. This compound Analytical Standard, Molecular Formula C16H17N3O5S, Best Price Mumbai [nacchemical.com]
- 18. crsubscription.com [crsubscription.com]
- 19. ijbpas.com [ijbpas.com]
- 20. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.ust.edu [journals.ust.edu]
- 23. researchgate.net [researchgate.net]
The Synthesis of Cefadroxil: A Technical Guide to Pathways and Intermediates
For Researchers, Scientists, and Drug Development Professionals
Cefadroxil, a first-generation cephalosporin antibiotic, remains a crucial therapeutic agent for treating a variety of bacterial infections. Its efficacy is rooted in its ability to inhibit the synthesis of the bacterial cell wall. This technical guide provides an in-depth exploration of the primary synthesis pathways of this compound, detailing the key chemical and enzymatic methodologies, critical intermediates, and experimental protocols.
Core Synthesis Strategies: A Divergence of Pathways
The industrial production of this compound has evolved from traditional chemical methods to more environmentally benign enzymatic processes. Both approaches utilize 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) as the core structural precursor. The key differentiation lies in the method of acylating the 7-amino group of 7-ADCA with a D-(-)-α-p-hydroxyphenylglycine side chain.
Chemical Synthesis Pathway
The conventional chemical synthesis of this compound involves the protection of reactive functional groups, activation of the side chain, and subsequent acylation of the 7-ADCA nucleus. A prevalent method employs a Dane salt of D-(-)-α-p-hydroxyphenylglycine to facilitate this process.
The key steps in this pathway are:
-
Protection of the Amino Group: The amino group of D-(-)-α-p-hydroxyphenylglycine is protected, often by forming a Dane salt through reaction with an acetoacetic ester, such as methyl acetoacetate, in the presence of a base.[1] This protection is crucial to prevent undesired side reactions.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the protected side chain is activated to facilitate the subsequent acylation. This is typically achieved by forming a mixed anhydride with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine like N-methyl morpholine (NMM).[2]
-
Silylation of 7-ADCA: The 7-ADCA nucleus is often silylated to enhance its solubility in organic solvents and to protect the carboxylic acid group. Reagents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) are commonly used for this purpose.[3]
-
Acylation: The activated side chain (mixed anhydride) is then reacted with the silylated 7-ADCA at low temperatures to form the protected this compound molecule.[4]
-
Deprotection and Isolation: The protecting groups are removed through hydrolysis, typically under acidic conditions, to yield this compound. The final product is then isolated and purified, often through crystallization.[4][5]
A potential impurity that can form during this process is this compound carbonate, which arises from the reaction with excess ethyl chloroformate.
Enzymatic Synthesis Pathway
In recent years, enzymatic synthesis has gained prominence as a "green" alternative to chemical methods, offering milder reaction conditions, reduced use of hazardous organic solvents, and often higher specificity.[6] The core of this pathway is the use of an enzyme, typically a penicillin G acylase (PGA), to catalyze the acylation of 7-ADCA.
The key steps in this pathway are:
-
Enzyme-catalyzed Acylation: 7-ADCA is reacted with an activated form of the D-p-hydroxyphenylglycine side chain, such as D-p-hydroxyphenylglycine methyl ester (D-HPGME), in an aqueous medium in the presence of an immobilized penicillin G acylase.[4][7]
-
Kinetically Controlled Synthesis: The reaction is a kinetically controlled process where the enzyme facilitates the formation of the amide bond between the 7-ADCA nucleus and the side chain.[6]
-
Product Isolation: After the reaction, the enzyme is typically separated from the reaction mixture for reuse. The this compound product is then isolated and purified from the aqueous solution.[4][7]
This method avoids the need for protecting groups and harsh chemical reagents, making it a more sustainable and efficient process.[6]
Key Intermediates in this compound Synthesis
The successful synthesis of this compound relies on the proper preparation and handling of several key intermediates:
-
7-Amino-3-deacetoxycephalosporanic acid (7-ADCA): This is the core β-lactam nucleus upon which the this compound molecule is built.
-
D-(-)-α-p-hydroxyphenylglycine: This provides the essential acyl side chain that confers the specific antibacterial activity to this compound.
-
D-(-)-α-p-hydroxyphenylglycine Dane Salt: A critical intermediate in the chemical synthesis pathway where the amino group of the side chain is protected as an enamine.[2] This protection prevents self-polymerization and directs the acylation to the desired position on the 7-ADCA nucleus.
-
Silylated 7-ADCA: An intermediate in the chemical synthesis that improves the solubility and reactivity of the 7-ADCA nucleus in organic solvents.[3]
-
D-p-hydroxyphenylglycine Methyl Ester (D-HPGME): An activated form of the side chain used in the enzymatic synthesis pathway.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data reported for different this compound synthesis methodologies.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference(s) |
| Key Reagents | 7-ADCA, D-(-)-α-p-hydroxyphenylglycine Dane salt, Ethyl Chloroformate, N-Methyl Morpholine, HMDS, TMCS | 7-ADCA, D-p-hydroxyphenylglycine methyl ester, Penicillin G Acylase | [3][4],[4][6][7] |
| Solvents | Dichloromethane, Dimethylformamide, Acetone | Water, Potassium Phosphate Buffer | [4],[6] |
| Reaction Temperature | -80°C to Reflux | 10°C to 30°C | [4],[4][6] |
| pH | Not specified for acylation; pH 5.6 for isolation | 7.0 | ,[6] |
| Reported Yield | High conversion (97% for a carbonate derivative) | Ideal product yields of 62.7–87.1% have been reported for related enzymatic syntheses. | ,[6] |
| Purity | >95% | High purity | ,[4] |
Detailed Experimental Protocols
Protocol 1: Chemical Synthesis of a this compound Derivative (this compound Carbonate)
This protocol describes the synthesis of a potential impurity, this compound carbonate, which illustrates the core steps of the chemical synthesis pathway.
1. Silylation of 7-ADCA:
-
To a suspension of 100 g of 7-ADCA (0.4672 moles) in 400 ml of dichloromethane, add 51.5 g of hexamethyldisilazane (0.3191 moles) and 34.5 g of trimethylchlorosilane (0.318 moles).
-
Reflux the mixture for 3.5 hours.
2. Preparation of the Mixed Anhydride:
-
In a separate vessel, prepare a mixture of 156 g of p-hydroxyphenylglycine Dane salt (0.5143 moles), 0.8 g of N-methyl morpholine (0.00792 moles), 500 ml of dichloromethane, and 340 ml of dimethylformamide.
-
To this mixture, add 58 g of ethyl chloroformate (0.5345 moles).
3. Acylation:
-
Cool the silylated 7-ADCA solution to -80°C.
-
Add the prepared mixed anhydride solution to the silylated 7-ADCA solution.
4. Deprotection and Isolation:
-
After the reaction is complete, de-silylate the product by adding acidic water to extract the desired product into the aqueous layer.
-
Isolate the pure compound by adjusting the pH to 5.6 with a dilute ammonia solution.
-
Wash the resulting solid with acetone and dry at 50°C under reduced pressure to obtain the final product with >95% purity.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines a general procedure for the enzymatic synthesis of this compound.[4]
1. Reaction Setup:
-
In an enzyme reactor, combine 5 kg of 7-ADCA, 5 kg of D-hydroxyphenylglycine methyl ester, 30 kg of purified water, and 4 kg of penicillin acylase.
-
Maintain the reaction temperature between 15°C and 20°C.
2. Reaction Monitoring:
-
Monitor the reaction until the concentration of 7-ADCA is less than 3 mg/mL.
3. Enzyme and Product Separation:
-
Once the reaction is complete, separate the penicillin acylase from the crude this compound mixture using a 100-mesh sieve.
-
Centrifuge the crude this compound mixture to separate the solid product from the mother liquor. The mother liquor can be recycled.
4. Purification:
-
Add the crude this compound product to a separate vessel with 40L of purified water.
-
Adjust the pH to 0.5 with concentrated hydrochloric acid.
-
Further purification steps, such as crystallization, are then performed to obtain the final white this compound product.[4]
Visualization of Synthesis Pathways
The following diagrams illustrate the core logic of the chemical and enzymatic synthesis pathways for this compound.
Figure 1: Chemical synthesis pathway of this compound.
Figure 2: Enzymatic synthesis pathway of this compound.
References
- 1. CN101665443A - Method for preparing amino acid dane salt - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20040077849A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Method of synthesizing this compound by enzyme process - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102268019B - this compound compound and preparation method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20130217659A1 - Process for the crystallisation of this compound monohydrate - Google Patents [patents.google.com]
In Vitro Antibacterial Spectrum of Cefadroxil Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] It is the para-hydroxy derivative of cephalexin and is utilized for treating mild to moderate infections of the skin and soft tissues, upper respiratory tract, and urinary tract.[1] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound against a range of clinical isolates, details the experimental protocols for susceptibility testing, and presents its mechanism of action.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This leads to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.
In Vitro Antibacterial Spectrum of this compound
The in vitro activity of this compound has been evaluated against a variety of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and resistance rates reported in various studies.
Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |
| Staphylococcus aureus (Methicillin-Susceptible) | 48 | - | 2 | 4 | - |
| Staphylococcus aureus | 35 | 2-128 | - | - | 71.43 |
| Streptococcus pyogenes | - | - | - | - | - |
| Streptococcus pneumoniae | - | - | - | - | - |
Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |
| Escherichia coli | 35 | 8-256 | - | - | 85.71 |
| Klebsiella pneumoniae | - | - | - | - | - |
| Proteus mirabilis | - | - | - | - | - |
| Haemophilus influenzae | 30 | ≤16 (for 6 isolates) | - | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that the data was not specified in the cited sources.
Experimental Protocols for Susceptibility Testing
The determination of the in vitro antibacterial spectrum of this compound is primarily conducted using standardized methods such as broth microdilution and disk diffusion.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit the visible growth of a microorganism.
Protocol:
-
Preparation of this compound Concentrations: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations (e.g., 0.25 to 256 µg/mL).[1]
-
Inoculum Preparation: A standardized suspension of the clinical isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of a microtiter plate containing the different this compound concentrations is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a bacterial isolate to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
Protocol:
-
Inoculum Preparation: A standardized suspension of the clinical isolate is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Disk Application: A paper disk impregnated with a specific amount of this compound (e.g., 30 µg) is placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The size of the zone is then correlated with the MIC to determine if the organism is susceptible, intermediate, or resistant.[2]
Interpretation of Susceptibility Testing Results
The interpretation of MIC values and zone diameters requires established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). However, it is crucial to note that the CLSI does not currently provide specific breakpoints for this compound .[3][4] The FDA has also noted the lack of established breakpoints.[5] Some studies have used a breakpoint of ≤16 mg/L to define susceptibility.[2] The absence of official breakpoints complicates the interpretation of this compound susceptibility and highlights the need for further research and standardization.
Visualizations
Experimental Workflow
References
- 1. ijpsi.org [ijpsi.org]
- 2. The in-vitro activity of this compound, and the interpretation of disc-susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationale for FDA's Position on this compound | FDA [fda.gov]
- 4. treata.academy [treata.academy]
- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
The Pharmacokinetic and Pharmacodynamic Profile of Cefadroxil in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1][2][3][4] It is widely used in both human and veterinary medicine to treat a variety of bacterial infections, including those of the skin, soft tissues, and urinary tract.[2][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, offering valuable insights for researchers, scientists, and drug development professionals.
Pharmacokinetics: The Journey of this compound in the Body
The pharmacokinetic properties of this compound, which describe its absorption, distribution, metabolism, and excretion (ADME), have been studied in several animal species. These studies are crucial for determining appropriate dosing regimens and predicting therapeutic outcomes.
Data Presentation: Pharmacokinetic Parameters of this compound in Animal Models
The following tables summarize the key pharmacokinetic parameters of this compound in various animal models following oral (PO) and intravenous (IV) administration.
Table 1: Pharmacokinetic Parameters of this compound in Rodent Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference(s) |
| Mouse | ~1.6 | PO | - | ~0.5 | ~1.8 | ~0.8 | - | [6] |
| ~3.2 | PO | - | ~0.5 | ~3.5 | ~0.8 | - | [6] | |
| ~6.4 | PO | - | ~0.5 | ~7.1 | ~0.8 | - | [6] | |
| ~12.8 | PO | - | ~0.5 | ~14.2 | ~0.8 | - | [6] | |
| Rat | 2.5 | IV | - | - | - | - | - | [7] |
| 10 | IV | - | - | - | - | - | [7] | |
| 15 | IV | - | - | - | - | - | [7] | |
| 2.5 | PO | 5.5 ± 0.5 | - | - | - | 90-100 | [7] | |
| 10 | PO | 5.4 ± 0.7 | - | - | - | 90-100 | [7] | |
| 15 | PO | 4.6 ± 0.7 | - | - | - | 90-100 | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Equine Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference(s) |
| Horse (Mare) | 25 | IV | 59.2 ± 15.0 | - | - | 0.77 ± 0.33 | - | [8] |
| 25 | Intragastric | - | 1-2 | - | - | Poor & Inconsistent | [8] | |
| Foal (1 month) | 5 | PO | 3.15 ± 0.15 | - | - | - | 68.26 ± 2.43 | |
| 10 | PO | 5.84 ± 0.48 | - | - | - | 68.26 ± 2.43 | ||
| 20 | PO | 12.17 ± 0.93 | - | - | - | 68.26 ± 2.43 | ||
| 40 | PO | 19.71 ± 2.19 | - | - | - | 68.26 ± 2.43 | ||
| Foal (0.5 months) | 10 or 20 | PO | - | - | - | - | 99.6 ± 3.69 | |
| Foal (5 months) | 10 or 20 | PO | - | - | - | - | 14.5 ± 1.40 |
Table 3: Dosing Recommendations for this compound in Companion Animals
| Animal Model | Indication | Dose (mg/kg) | Frequency | Reference(s) |
| Dog | General | 22-30 | Every 12 hours | [9] |
| Pyoderma | 22-35 | Every 12 hours | [4] | |
| Cat | General | 22 | Every 12 hours | [10] |
Note: Detailed pharmacokinetic parameter studies for dogs and cats are limited in the publicly available literature. The provided information for these species is primarily based on established dosing guidelines.
Experimental Protocols: A Closer Look at the Methodology
Understanding the experimental design is critical for interpreting pharmacokinetic and pharmacodynamic data. Below are detailed methodologies from key studies.
Pharmacokinetic Study in Mice
-
Animal Model: Wild-type and humanized PepT1 (huPepT1) mice.[11]
-
Dosing:
-
Sample Collection: Serial blood samples were collected via tail transections at specified time points post-dosing.[11]
-
Analytical Method: Radioactivity in plasma samples was measured using a liquid scintillation counter to determine this compound concentrations.[11]
Pharmacokinetic Study in Horses
-
Animal Model: Six healthy adult mares.[8]
-
Dosing:
-
Sample Collection: Plasma samples were collected over a 24-hour period.[8]
-
Analytical Method: this compound concentrations were measured by a microbiological assay.[8]
Pharmacodynamics: The Action of this compound Against Bacteria
The pharmacodynamics of an antibiotic describes the relationship between drug concentration and its effect on the target pathogen. For this compound, a key pharmacodynamic parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Data Presentation: In Vitro Susceptibility of Veterinary Pathogens to this compound
The following table summarizes the MIC values of this compound against a range of clinically relevant veterinary pathogens.
Table 4: Minimum Inhibitory Concentration (MIC) of this compound Against Various Veterinary Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus pseudintermedius | 1 | 1 | 0.25 - 4 | [11] |
| Staphylococcus aureus | - | 4 | 2 - 128 | [12] |
| Escherichia coli | - | 16 | 8 - 256 | [12] |
| Streptococcus equi | - | <4 | - | [8] |
| Streptococcus zooepidemicus | - | <4 | - | [8] |
| Coagulase-positive staphylococci | - | <4 | - | [8] |
| Corynebacterium pseudotuberculosis | - | <4 | - | [8] |
| Actinobacillus suis | - | <4 | - | [8] |
| Klebsiella pneumoniae | - | 4-16 (Intermediate) | - | [8] |
| Salmonella sp. | - | 4-16 (Intermediate) | - | [8] |
| Pasteurella multocida | - | >128 (Resistant) | - | [13] |
| Corynebacterium (Rhodococcus) equi | - | >128 (Resistant) | - | [8] |
| Enterobacter cloacae | - | >128 (Resistant) | - | [8] |
| Pseudomonas aeruginosa | - | >128 (Resistant) | - | [8] |
Experimental Protocols: In Vivo Efficacy Studies
-
Murine Lung Infection Model:
-
Animal Model: Rats.[2]
-
Infection: Induced lung infection with Streptococcus pyogenes.[2]
-
Treatment: Oral administration of this compound at various doses.[2]
-
Endpoint: The 50% protective dose (PD50) was determined, which is the dose required to protect 50% of the animals from death.[2] In this model, this compound was found to be significantly more effective than cephalexin.[2]
-
Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved in the study of this compound, the following diagrams have been generated using Graphviz.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][14][15] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[14][15]
Experimental Workflow: Physiologically-Based Pharmacokinetic (PBPK) Modeling
PBPK models are mathematical models that simulate the ADME of a drug in the body.[7][16][17] These models are valuable tools for predicting drug concentrations in various tissues and for extrapolating pharmacokinetic data across different species.[7][16]
Conclusion
This technical guide provides a detailed summary of the pharmacokinetics and pharmacodynamics of this compound in various animal models. The data presented in the tables, the detailed experimental protocols, and the visual representations of key concepts offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of the PK/PD properties of this compound is essential for optimizing its therapeutic use and for the development of new and improved cephalosporin antibiotics. Further research, particularly in companion animals, is warranted to provide more detailed pharmacokinetic data and to establish clear PK/PD targets for optimal clinical efficacy.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Therapeutic efficacy of this compound and cephalexin for pneumonia in a rat test model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. This compound [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
- 6. droracle.ai [droracle.ai]
- 7. Physiologically Based Pharmacokinetic Modeling of this compound in Mouse, Rat, and Human to Predict Concentration–Time Profile at Infected Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in the horse: pharmacokinetics and in vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Biocide Resistance among Feline and Canine Staphylococcus aureus and Staphylococcus pseudintermedius Isolates from Diagnostic Submissions [mdpi.com]
- 10. wagwalking.com [wagwalking.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsi.org [ijpsi.org]
- 13. In vitro activities of cefcanel and some other cephalosporins against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 16. Physiologically Based Pharmacokinetic Modeling of this compound in Mouse, Rat, and Human to Predict Concentration-Time Profile at Infected Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Molecular Maze: A Technical Guide to Cefadroxil Resistance in Bacteria
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the core principles governing bacterial resistance to Cefadroxil, a first-generation cephalosporin antibiotic. This guide details the primary molecular mechanisms of resistance, provides extensive quantitative data, outlines detailed experimental protocols, and visualizes key biological pathways.
This compound, like other β-lactam antibiotics, acts by inhibiting the synthesis of the bacterial cell wall. However, the emergence of resistant strains poses a significant challenge to its clinical efficacy. This guide elucidates the four principal mechanisms through which bacteria develop resistance to this compound: enzymatic degradation, modification of the drug target, reduction in drug permeability, and active efflux of the drug.
Core Mechanisms of this compound Resistance
Bacterial resistance to this compound is a multifaceted process involving several key molecular strategies:
-
Enzymatic Degradation by β-Lactamases: The most prevalent mechanism of resistance involves the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive. The expression of β-lactamase genes can be inducible, often regulated by complex signaling pathways that sense the presence of β-lactam antibiotics or their degradation products.
-
Target Modification via Altered Penicillin-Binding Proteins (PBPs): this compound exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for peptidoglycan synthesis in the bacterial cell wall.[1] Mutations in the genes encoding PBPs can alter their structure, reducing their affinity for this compound. This diminished binding prevents the inhibition of cell wall synthesis, allowing the bacteria to survive and replicate in the presence of the antibiotic.
-
Reduced Permeability through Porin Channel Modifications: In Gram-negative bacteria, the outer membrane acts as a formidable barrier. This compound, being a hydrophilic molecule, traverses this membrane through porin channels. A decrease in the number of these channels or alterations in their structure can significantly restrict the influx of this compound into the bacterial cell, thereby reducing its access to the target PBPs in the periplasmic space. The expression of porin genes is often regulated by two-component systems that respond to environmental stressors, including antibiotic exposure.
-
Active Efflux of the Antibiotic: Bacteria can actively expel this compound from the cell using multidrug efflux pumps. These transport proteins, located in the cell membrane, recognize and export a wide range of substrates, including various antibiotics. Overexpression of the genes encoding these efflux pumps leads to a lower intracellular concentration of this compound, preventing it from reaching inhibitory levels at its target site.
Quantitative Analysis of this compound Resistance
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's effectiveness. The following tables summarize the MIC distribution for this compound against various bacterial species, highlighting the differences between susceptible and resistant strains.
| Bacterial Species | ATCC Strain | This compound MIC (µg/mL) | Reference |
| Escherichia coli | 25922 | 16 | [2] |
| Staphylococcus aureus | 25923 | 4 | [2] |
| Staphylococcus aureus (clinical isolates) | N/A | 2 - 128 | [2] |
| Escherichia coli (clinical isolates) | N/A | 8 - 256 | [2] |
| Pseudomonas aeruginosa | N/A | 6.4 | [3] |
| Bacillus subtilis | N/A | 6.4 | [3] |
| Serratia marcescens | N/A | 25.6 | [3] |
| Bacillus cereus | N/A | 25.6 | [3] |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) from pediatric musculoskeletal infections | N/A | MIC₅₀: 2, MIC₉₀: 4 | [4] |
Note: MIC values can vary between studies and isolates.
Visualizing Resistance Pathways
Understanding the regulatory networks that control the expression of resistance genes is crucial for developing novel therapeutic strategies. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: AmpG-AmpR-AmpC pathway for β-lactamase induction.
Caption: Two-component system regulating porin and efflux pump expression.
Caption: Experimental workflow for investigating this compound resistance.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate this compound resistance.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
β-Lactamase Activity Assay using Nitrocefin
This colorimetric assay detects the presence of β-lactamase activity.
Materials:
-
Nitrocefin solution (a chromogenic cephalosporin)
-
Bacterial colonies or cell lysate
-
Phosphate-buffered saline (PBS), pH 7.0
-
Microtiter plate or microscope slide
Procedure:
-
Prepare a working solution of Nitrocefin in PBS. The solution should be yellow.
-
For whole cells: Suspend a few bacterial colonies in a drop of the Nitrocefin solution on a slide or in a microtiter plate well.
-
For cell lysate: Add the Nitrocefin solution to the bacterial cell lysate.
-
Observe for a color change from yellow to red. A rapid color change (within 5-10 minutes) indicates the presence of β-lactamase activity.[5][6][7][8]
Penicillin-Binding Protein (PBP) Binding Affinity Assay using BOCILLIN™ FL
This fluorescence-based assay measures the binding of β-lactams to PBPs.
Materials:
-
BOCILLIN™ FL Penicillin, Fluorescent (a fluorescent penicillin derivative)
-
Bacterial membrane preparations
-
This compound (as a competitor)
-
SDS-PAGE equipment
-
Fluorescence imaging system
Procedure:
-
Incubate the bacterial membrane preparation with varying concentrations of this compound for a predetermined time.
-
Add a fixed, saturating concentration of BOCILLIN™ FL to the mixture and incubate to label the PBPs that are not bound by this compound.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
The decrease in fluorescence intensity of a specific PBP band in the presence of increasing concentrations of this compound indicates competitive binding and allows for the determination of the IC₅₀ (the concentration of this compound that inhibits 50% of BOCILLIN™ FL binding).[9][10][11][12]
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying the expression of porin (e.g., ompC, ompF) and efflux pump (e.g., acrA, acrB, tolC) genes.
Materials:
-
Bacterial cells grown with and without sub-inhibitory concentrations of this compound
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Gene-specific primers for target and housekeeping genes (e.g., 16S rRNA)
Procedure:
-
Culture bacteria to mid-log phase and expose one culture to a sub-inhibitory concentration of this compound for a defined period.
-
Extract total RNA from both treated and untreated bacterial cultures.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers for the target genes (ompC, ompF, acrA, acrB, tolC) and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated sample compared to the untreated control.[13][14][15][16][17][18][19]
This guide provides a foundational framework for understanding and investigating the mechanisms of this compound resistance. The presented data and protocols are intended to serve as a valuable resource for the scientific community in the ongoing effort to combat antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ijpsi.org [ijpsi.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. content.abcam.com [content.abcam.com]
- 7. nitrocefin.com [nitrocefin.com]
- 8. Detection of beta-lactamase activity with nitrocefin of multiple strains of various microbial genera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Penicillin-Binding Proteins and Alternative Dual-Beta-Lactam Combinations for Serious Enterococcus faecalis Infections with Elevated Penicillin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of multidrug efflux pump genes acrAB-tolC, mdfA, and norE in Escherichia coli clinical isolates as a function of fluoroquinolone and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Expression of Multidrug Efflux Pump Genes acrAB-tolC, mdfA, and norE in Escherichia coli Clinical Isolates as a Function of Fluoroquinolone and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic Stress, Genetic Response and Altered Permeability of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional response of OmpC and OmpF in Escherichia coli against differential gradient of carbapenem stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Study the Expression of ompf Gene in Esherichia coli Mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cefadroxil: Monohydrate vs. Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of cefadroxil monohydrate and its anhydrous form for research and development purposes. This document outlines the core physicochemical properties, stability, and analytical considerations of both forms, supported by experimental protocols and data presented for comparative analysis.
Introduction
This compound, a first-generation cephalosporin antibiotic, is a widely used therapeutic agent effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1][2] For research and formulation development, this compound is available in two primary solid-state forms: monohydrate and anhydrous. The presence or absence of water within the crystal lattice significantly influences the material's physical and chemical properties, which can have profound implications for its handling, stability, dissolution, and bioavailability.[3][4] This guide aims to provide a detailed comparison of these two forms to aid researchers in selecting the appropriate material for their specific application.
Physicochemical Properties
The fundamental differences between this compound monohydrate and its anhydrous counterpart begin at the molecular level. The inclusion of a water molecule in the crystal structure of the monohydrate form alters its molecular weight, and can affect other physical properties such as solubility and melting point.[2]
Table 1: Physicochemical Properties of this compound Monohydrate and Anhydrous
| Property | This compound Monohydrate | This compound Anhydrous | Reference(s) |
| Molecular Formula | C₁₆H₁₇N₃O₅S·H₂O | C₁₆H₁₇N₃O₅S | [2][5] |
| Molecular Weight | 381.4 g/mol | 363.4 g/mol | [2] |
| Appearance | White to off-white crystalline powder | White to almost white powder | [2] |
| Solubility in Water | Slightly soluble | Low solubility | [2] |
| Solubility in Other Solvents | Very slightly soluble in ethanol; practically insoluble in chloroform and ether | Very slightly soluble in ethanol; practically insoluble in chloroform and ether | [2] |
| Melting Point | ~197 °C (with decomposition) | ~197 °C | [2] |
| pKa | 3.45 (acidic), 7.43 (basic) | 3.45 (acidic), 7.43 (basic) | [2] |
| Log P | -0.4 | -0.4 | [2] |
Crystallinity and Solid-State Characterization
The crystalline form of a drug substance is a critical attribute affecting its stability and dissolution properties. This compound monohydrate has been prepared in a stable, crystalline form, which is particularly suitable for use in suspensions.[6]
Powder X-Ray Diffraction (PXRD)
Table 2: Powder X-ray Diffraction Data for Crystalline this compound Monohydrate
| d-spacing (Å) | Relative Intensity (%) |
| 12.36 | 10 |
| 10.87 | 5 |
| 8.13 | 5 |
| 7.37 | 100 |
| 6.20 | 25 |
| 5.89 | 10 |
| 5.54 | 10 |
| 5.42 | 15 |
| 5.20 | 10 |
| 4.88 | 50 |
| 4.65 | 40 |
| 4.41 | 15 |
| 4.29 | 20 |
| 4.14 | 20 |
| 4.00 | 10 |
| 3.84 | 40 |
| 3.70 | 20 |
| 3.58 | 15 |
| 3.49 | 15 |
| 3.39 | 15 |
| 3.28 | 10 |
| 3.19 | 10 |
| 3.12 | 10 |
| 3.03 | 10 |
| 2.94 | 10 |
| 2.86 | 5 |
| 2.80 | 5 |
| 2.74 | 5 |
| 2.68 | 5 |
| 2.60 | 5 |
| 2.53 | 5 |
| 2.47 | 5 |
| 2.41 | 5 |
| 2.37 | 5 |
| 2.33 | 5 |
| 2.27 | 5 |
| 2.22 | 5 |
| 2.18 | 5 |
| 2.14 | 5 |
| 2.10 | 5 |
| 2.05 | 5 |
| 2.01 | 5 |
| 1.97 | 5 |
| 1.93 | 5 |
| 1.89 | 5 |
| 1.86 | 5 |
| 1.83 | 5 |
| 1.80 | 5 |
| 1.77 | 5 |
| 1.74 | 5 |
| 1.71 | 5 |
| 1.68 | 5 |
| 1.66 | 5 |
| 1.63 | 5 |
| 1.61 | 5 |
| 1.58 | 5 |
| 1.56 | 5 |
| 1.53 | 5 |
| 1.51 | 5 |
| 1.49 | 5 |
| 1.47 | 5 |
| 1.45 | 5 |
| 1.43 | 5 |
| 1.41 | 5 |
| 1.39 | 5 |
| 1.37 | 5 |
| 1.35 | 5 |
| 1.33 | 5 |
| 1.31 | 5 |
| 1.29 | 5 |
| 1.27 | 5 |
| 1.25 | 5 |
| 1.24 | 5 |
| 1.22 | 5 |
| 1.20 | 5 |
| 1.19 | 5 |
| 1.17 | 5 |
| 1.16 | 5 |
| 1.14 | 5 |
| 1.13 | 5 |
| 1.11 | 5 |
| 1.10 | 5 |
| 1.09 | 5 |
| 1.07 | 5 |
| 1.06 | 5 |
| 1.05 | 5 |
| 1.04 | 5 |
| 1.02 | 5 |
| 1.01 | 5 |
| 1.00 | 5 |
| *Data obtained from patent DE2718741C2 for a specific crystalline form of this compound monohydrate.[6] |
Stability and Hygroscopicity
The stability of a drug substance is a critical factor in its suitability for research and development. The presence of water in the monohydrate form can influence its stability profile compared to the anhydrous form.
-
This compound Monohydrate: Reconstituted oral suspensions of this compound monohydrate have been shown to be chemically stable for a defined period under refrigerated and room temperature conditions.[7][8] The solid-state stability of the crystalline monohydrate is generally considered to be good.[6]
Dissolution and Bioavailability
The rate at which a drug dissolves is often the rate-limiting step for its absorption and subsequent bioavailability.
-
Dissolution: Dissolution studies on this compound monohydrate suspensions have been conducted.[7] A direct comparative study of the dissolution rates of the monohydrate and anhydrous forms under identical conditions would be necessary to definitively conclude which form has a more favorable dissolution profile. In some cephalosporins, the hydrate form has been shown to have faster dissolution profiles.[4]
-
Bioavailability: this compound is well-absorbed after oral administration, and food does not significantly interfere with its absorption.[9][10] Bioequivalence studies have been performed on various this compound monohydrate formulations, demonstrating consistent bioavailability.[11][12] There is a lack of publicly available bioavailability data specifically for the anhydrous form of this compound, making a direct comparison challenging.
Table 3: Pharmacokinetic Parameters of this compound Monohydrate (Oral Administration)
| Parameter | Value | Reference(s) |
| Bioavailability | >90% | [12] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours | [11][12] |
| Peak Plasma Concentration (Cmax) - 500 mg dose | ~16 µg/mL | [12] |
| Peak Plasma Concentration (Cmax) - 1000 mg dose | ~28 µg/mL | [13] |
| Plasma Half-life (t½) | ~1.5 hours | [12] |
| Protein Binding | ~20% | [12] |
| Excretion | >90% excreted unchanged in urine within 24 hours | [9][12] |
Mechanism of Action
Both the monohydrate and anhydrous forms of this compound share the same mechanism of antibacterial action. As a beta-lactam antibiotic, this compound inhibits the synthesis of the bacterial cell wall.
Caption: this compound's mechanism of action.
This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation prevents the final transpeptidation step of peptidoglycan synthesis, which is essential for maintaining the integrity of the cell wall. The resulting defective cell wall leads to cell lysis and bacterial death.
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in bulk drug substance.
Caption: General workflow for HPLC analysis of this compound.
-
Chromatographic System:
-
Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (e.g., 0.05M) and acetonitrile in a ratio of approximately 65:35 (v/v). The pH is adjusted to 3.5 with orthophosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 220 nm.[6]
-
Injection Volume: 10 µL.[6]
-
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL.
-
Further dilute with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 20-80 µg/mL).[6]
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the bulk drug equivalent to about 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask and follow the same dissolution and dilution steps as for the standard solution.
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas for the major peaks.
-
Calculate the quantity of this compound in the sample by comparing the peak area of the sample to that of the standard.
-
Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the identification and characterization of this compound, with specific absorption bands corresponding to its functional groups.
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet containing approximately 1-2 mg of the this compound sample.
-
Alternatively, for quantitative analysis, a known concentration of this compound can be mixed with KBr to form a pellet.[14]
-
-
Instrument Parameters:
-
Spectrometer: An FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.[15]
-
Resolution: 4 cm⁻¹.
-
-
Procedure:
-
Record the background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The resulting spectrum should exhibit characteristic peaks for this compound. The carbonyl group, for instance, shows a strong absorption band in the region of 1800-1700 cm⁻¹.[14]
-
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterium.
Caption: Workflow for MIC determination by broth microdilution.
-
Materials:
-
This compound stock solution.
-
Mueller-Hinton Broth (MHB).
-
Standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) adjusted to 0.5 McFarland standard.
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound in MHB in the wells of a microtiter plate to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL).[16]
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[16]
-
Conclusion
The choice between this compound monohydrate and its anhydrous form for research purposes depends on the specific application and the desired physicochemical properties. The monohydrate is a well-characterized, stable crystalline form with established bioavailability. The anhydrous form, while chemically equivalent in its therapeutic action, may present different solid-state properties, including potential hygroscopicity, which requires careful consideration during handling and storage. For applications where a stable, crystalline solid with predictable dissolution is paramount, such as in the development of oral suspensions, the monohydrate form is a well-documented and reliable choice. Further direct comparative studies on the solid-state stability, dissolution, and bioavailability of the anhydrous form would be beneficial to provide a more complete picture for researchers and formulation scientists.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. researchgate.net [researchgate.net]
- 4. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Monohydrate | C16H19N3O6S | CID 47964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. This compound anhydrous, L- | C16H17N3O5S | CID 6710726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C16H17N3O5S | CID 47965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics and Bioequivalence Evaluation of 2 this compound Suspensions in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. drugs.com [drugs.com]
- 14. sapub.org [sapub.org]
- 15. ijcmas.com [ijcmas.com]
- 16. ijpsi.org [ijpsi.org]
Methodological & Application
Application Notes and Protocols for Cefadroxil Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefadroxil is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant bacterial isolates is crucial for understanding its efficacy, monitoring for the development of resistance, and guiding therapeutic strategies. These application notes provide detailed protocols for two standard methods of MIC determination: Broth Microdilution and Agar Dilution, based on established guidelines.
Principle of MIC Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This value is a critical measure of the potency of an antibiotic against a specific organism. By determining the MIC, researchers can assess the susceptibility or resistance of bacteria to this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound MIC testing, including typical MIC ranges against common pathogens and quality control parameters.
Table 1: this compound MIC Values for Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Parameter | MIC Value (µg/mL) | Reference |
| MIC₅₀ | 2 | [2][3] |
| MIC₉₀ | 4 | [2][3] |
| Range | 2 - 16 | [3] |
Table 2: Quality Control (QC) Ranges for Reference Strains
| QC Strain | Method | this compound MIC Range (µg/mL) | Reference | |---|---|---| | Staphylococcus aureus ATCC 29213 | Broth Microdilution | (Specific range not provided in search results, but this is a standard QC strain used in this compound testing) |[2][3][4] | | Escherichia coli ATCC 25922 | Agar Diffusion (using 30 µg Cephalothin disk as surrogate) | Zone Diameter: 15-21 mm |[5] | | Staphylococcus aureus ATCC 25923 | Agar Diffusion (using 30 µg Cephalothin disk as surrogate) | Zone Diameter: 29-37 mm |[5] |
Table 3: Interpretive Criteria for this compound (using Cephalothin Disk as a Surrogate)
| Organism Group | Method | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| Enterobacteriaceae, Staphylococcus spp. | Disk Diffusion (30 µg Cephalothin) | ≥ 18 mm | 15-17 mm | ≤ 14 mm | [5] |
| Enterobacteriaceae, Staphylococcus spp. | Broth/Agar Dilution | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL | [5] |
Note: The FDA and CLSI do not provide specific MIC or disk diffusion breakpoints for this compound for all organisms, and in some cases, suggest deducing susceptibility from Cefazolin testing.[6] However, using cephalothin as a class representative for first-generation cephalosporins is also a common practice.[5][7]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method involves testing a microorganism's susceptibility in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound analytical standard
-
Sterile Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well sterile microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control strains (e.g., S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable sterile solvent (e.g., water). Filter-sterilize the stock solution.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in sterile MHB to achieve the desired concentration range (e.g., 0.25 to 16 µg/mL).[2]
-
Dispense 50 µL of each this compound dilution into the wells of a 96-well plate.
-
Include a growth control well (MHB without antibiotic) and a sterility control well (uninoculated MHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.[2]
-
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.
Materials:
-
This compound analytical standard
-
Sterile Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Sterile saline or PBS
-
Incubator (35 ± 2°C)
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA to create plates with the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a growth control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. This typically delivers 1-2 µL of the standardized suspension, resulting in approximately 10⁴ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, ignoring a single colony or a faint haze caused by the inoculum.
-
Experimental Workflow Diagram
Caption: Workflow for this compound MIC determination.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Oral Suspension USP, 250 mg/5 mL and 500 mg/5 mL [dailymed.nlm.nih.gov]
- 6. Rationale for FDA's Position on this compound | FDA [fda.gov]
- 7. lupin.com [lupin.com]
Application Notes and Protocols: Cefadroxil Formulation for Oral Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects.[1][2] Due to its good oral absorption, it is frequently used in preclinical rodent models to study efficacy against various bacterial infections, as well as for pharmacokinetic and safety assessments.[1][3][4]
Proper formulation is critical for ensuring accurate and reproducible results in these studies. This compound is slightly soluble in water, necessitating its administration as a suspension for oral gavage.[5] This document provides detailed protocols for the preparation and oral administration of this compound suspensions in rodents.
Data Presentation: Key Parameters
Quantitative data relevant to the preparation and administration of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₅S (anhydrous) | [1] |
| Class | First-generation cephalosporin | [1] |
| Solubility | Slightly soluble in water | [5] |
| Bioavailability (Rat) | High (90% to 100%) |[3] |
Table 2: Common Vehicles for Oral Suspensions in Rodent Studies
| Vehicle | Typical Concentration | Notes | Reference |
|---|---|---|---|
| Methylcellulose (MC) | 0.5% w/v in water or saline | Common suspending agent to increase viscosity and prevent rapid settling.[6][7] | [8][9] |
| Carboxymethyl cellulose (CMC) | 0.5% w/v in water | Another widely used suspending agent. | [9] |
| Purified Water | N/A | Can be used, but homogeneity can be a challenge without a suspending agent. |[10] |
Table 3: Recommended Dosing Volumes & Gavage Needle Sizes for Rodents
| Species | Body Weight | Max Dosing Volume | Recommended Needle Gauge | Reference |
|---|---|---|---|---|
| Mouse | 20-25 g | 10 mL/kg | 20g, 1-1.5 inch | [11][12] |
| Mouse | 25-30 g | 10 mL/kg | 18g, 1.5-2 inch | [11][12] |
| Rat | 200-400 g | 10-20 mL/kg | 16-18g, 2-3 inch | [11][13] |
Note: It is recommended to use the lowest practical volume (e.g., 5 mL/kg) to minimize the risk of reflux and aspiration.[12] Volumes should be reduced for pregnant animals.
Experimental Protocols
Protocol for Preparation of 0.5% Methylcellulose Vehicle
A 0.5% methylcellulose (MC) solution is a standard vehicle for administering insoluble compounds as a suspension.
Materials:
-
Methylcellulose powder (e.g., 400 cP viscosity)
-
Purified water (e.g., distilled or RO water)
-
Glass beaker
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Scale
Procedure:
-
Heating: Heat approximately half of the final required volume of water to 60-80°C.
-
Dispersion: While stirring the hot water vigorously on a stir plate, slowly sprinkle the pre-weighed methylcellulose powder (0.5 g for every 100 mL of final volume) into the vortex to ensure each particle is wetted and prevent clumping.[14]
-
Hydration: Once all the powder is dispersed, remove the beaker from the heat and add the remaining volume of cold water.
-
Cooling & Clearing: Place the beaker in an ice bath or refrigerator and continue to stir until the solution cools and becomes clear and viscous. This can take several hours or may be left overnight at 2-8°C.[14]
-
Storage: Store the final vehicle in a sealed container at 2-8°C.
Protocol for this compound Suspension Formulation
This protocol describes how to prepare a this compound suspension for oral gavage.
Materials:
-
This compound powder (or tablets, see note)
-
Prepared 0.5% methylcellulose vehicle
-
Mortar and pestle (if using tablets)
-
Scale
-
Spatula
-
Stir plate and magnetic stir bar
-
Appropriate glass vial for storage
Procedure:
-
Dose Calculation: Determine the required concentration of the suspension (in mg/mL) based on the desired dose (mg/kg) and the administration volume (mL/kg).
-
Formula: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)
-
Example: For a 50 mg/kg dose to be administered at 10 mL/kg, the required concentration is 50 mg/kg / 10 mL/kg = 5 mg/mL.
-
-
Weighing: Accurately weigh the required amount of this compound powder for the total volume of suspension needed.
-
Note: If using tablets, weigh the tablets, calculate the amount of active ingredient, and finely pulverize them into a homogenous powder using a mortar and pestle.
-
-
Suspension Preparation: a. Transfer the this compound powder to a beaker or vial. b. Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate (mix to a smooth paste) to ensure the powder is fully wetted. c. Gradually add the remaining vehicle while stirring continuously with a magnetic stir bar until the final desired volume is reached. d. Continue stirring for 15-30 minutes to ensure a uniform suspension.
-
Stability and Storage:
-
Reconstituted this compound suspensions are chemically stable for approximately 7 days at room temperature and up to 14 days when refrigerated (2-8°C).[1][15]
-
It is best practice to prepare the suspension fresh. If stored, it must be protected from light.
-
Always stir the suspension vigorously or vortex immediately before each administration to ensure homogeneity.
-
Protocol for Oral Gavage Administration in Rodents
Oral gavage should only be performed by personnel trained in the technique to minimize stress and prevent injury.[11][12]
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (stainless steel with a ball-tip is recommended).[11][12]
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation: a. Weigh the animal to calculate the precise volume of suspension to be administered.[11] b. Vigorously mix the this compound suspension to ensure uniformity. c. Draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: a. Mouse: Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent the animal from biting. The body should be held securely.[12] b. Rat: Securely hold the rat near the thoracic region, supporting the lower body. The head should be immobilized.[16] c. The animal's head should be tilted slightly upwards to create a straight line through the neck and esophagus.[11][16]
-
Gavage Needle Insertion: a. Measure the gavage needle against the animal, from the tip of the nose to the last rib, to estimate the distance to the stomach. Mark the needle to prevent over-insertion.[11][17] b. Gently insert the ball-tip of the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[11] c. The animal will typically swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw and attempt again.[11][12]
-
Dose Administration: a. Once the needle is in place, dispense the contents of the syringe smoothly and steadily. b. After administration, withdraw the needle gently in a single motion, following the same path it was inserted.
-
Post-Procedure Monitoring: a. Return the animal to its home cage. b. Monitor the animal for a short period for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Visualizations
Workflow for this compound Suspension Preparation
Caption: Workflow for preparing this compound oral suspension.
Workflow for Oral Gavage Administration
Caption: Step-by-step workflow for oral gavage in rodents.
This compound Mechanism of Action
Caption: this compound inhibits bacterial cell wall synthesis.
References
- 1. This compound – Rat Guide [ratguide.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Nonlinear pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically Based Pharmacokinetic Modeling of this compound in Mouse, Rat, and Human to Predict Concentration–Time Profile at Infected Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. 0.5w/v% Methyl Cellulose 400 Solution, Sterilized | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. olaw.nih.gov [olaw.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rombio.unibuc.ro [rombio.unibuc.ro]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
Application Notes & Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Cefadroxil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Cefadroxil in bulk and pharmaceutical dosage forms using High-Performance Thin-Layer Chromatography (HPTLC). The methods described are validated and suitable for routine quality control and research applications.
Introduction
This compound is a first-generation cephalosporin antibiotic used to treat various bacterial infections.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound formulations. HPTLC offers a simple, rapid, and cost-effective alternative to other chromatographic techniques for the quantification of this compound.
Principle of HPTLC
HPTLC is a sophisticated form of thin-layer chromatography that provides superior separation efficiency and reproducibility. The principle involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action). The separated components are then visualized and quantified using a densitometer.
Method 1: HPTLC Analysis of this compound in Bulk and Tablet Dosage Forms
This method is suitable for the direct quantification of this compound.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Silica gel 60 F254 pre-coated aluminum HPTLC plates (10 x 10 cm, 0.25 mm thickness)
-
Ethyl acetate (AR grade)
-
Chloroform (AR grade)
-
Methanol (AR grade)
-
This compound tablets
2. Standard Stock Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve in methanol and make up the volume to obtain a stock solution of 1000 µg/mL.
3. Sample Preparation (Tablet Dosage Form)
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.
-
Filter the solution through a 0.45 µm filter.
4. Chromatography
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for 10-15 minutes.
-
Application: Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in the saturated chamber up to a distance of 80 mm.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
5. Densitometric Analysis
-
Scanning: Scan the developed plate using a suitable densitometer in absorbance mode.
-
Quantification: Determine the peak area of the this compound spot and calculate the concentration from the calibration curve.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 100-500 ng/band[2][3] |
| Correlation Coefficient (r²) | 0.9996[2][3] |
| Retention Factor (Rf) | 0.38 ± 0.05[2][3] |
| Recovery | 99.28-100.13%[2][3] |
Method 2: HPTLC Analysis of this compound in Combination with Ambroxol Hydrochloride
This method allows for the simultaneous determination of this compound and Ambroxol Hydrochloride in a combined dosage form.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Ambroxol Hydrochloride reference standard
-
Silica gel 60 F254 pre-coated TLC plates
-
Methanol (AR grade)
-
Potassium dihydrogen phosphate (AR grade)
2. Standard Stock Solution Preparation
-
Prepare a standard stock solution of this compound monohydrate and Ambroxol hydrochloride in methanol to a concentration of 1 mg/mL for each.[2]
3. Chromatography
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[4]
-
Mobile Phase: Methanol: 0.067M Potassium dihydrogen phosphate (35:65 v/v).[4]
-
Chamber Saturation: Saturate the developing chamber with the mobile phase.
-
Application: Apply the standard and sample solutions as bands onto the HPTLC plate.
-
Development: Develop the plate in the saturated chamber.
-
Drying: Air dry the plate.
4. Densitometric Analysis
-
Detection Wavelength: 254 nm.[4]
-
Scanning: Scan the developed plate using a densitometer.
-
Quantification: Determine the peak areas of this compound and Ambroxol Hydrochloride and calculate their concentrations.
Method Validation Summary
| Parameter | This compound | Ambroxol Hydrochloride |
| Linearity Range | 300-1800 ng/spot[2] | 200-1200 ng/spot[2] |
| Limit of Detection (LOD) | 0.244 µg/mL[4] | 0.0680 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.813 µg/mL[4] | 0.2268 µg/mL[4] |
Visualizations
Caption: Experimental workflow for HPTLC analysis of this compound.
Caption: Logical relationship of HPTLC analysis in quality control.
References
Application Note and Protocol: Preparing Cefadroxil Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of Cefadroxil stock solutions intended for various in vitro assays, such as Minimum Inhibitory Concentration (MIC) testing and other susceptibility studies. It includes the physicochemical properties of this compound, step-by-step instructions for dissolution and storage, and a workflow diagram for clarity.
Physicochemical Properties of this compound
This compound is a first-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria[1][2]. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. The properties of this compound are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | References |
| Molecular Formula | C₁₆H₁₇N₃O₅S | [2][3][4] |
| Molecular Weight | 363.4 g/mol (Anhydrous) 381.4 g/mol (Monohydrate) | [1][3][5][6] |
| Appearance | White or almost white crystalline solid | [1][3] |
| Solubility | Water: Low solubility (approx. 1 mg/mL)[3][7]. Solubility can be increased to 9.17 mg/mL with sonication and pH adjustment to 3 with HCl[8]. DMSO: 1.76 mg/mL to 5 mg/mL (with sonication)[7][8]. Ethanol: Very slightly soluble to insoluble[3][7]. Methanol: Freely soluble[4][9]. | [3][4][7][8][9] |
| Storage (Solid Form) | Store at 2-8°C or -20°C in a dark, inert atmosphere[1][4][6][10]. Stable for ≥4 years at -20°C[6]. | [1][4][6][10] |
| Storage (Solutions) | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles[8]. Aqueous solutions should ideally be used fresh and not stored for more than one day[6]. | [6][8] |
Experimental Protocol: Preparation of this compound Stock Solution (10 mg/mL)
This protocol provides a method for preparing a 10 mg/mL stock solution of this compound. The choice of solvent depends on the specific requirements of the downstream assay. DMSO is often suitable for cell-based assays, while sterile water (with pH adjustment) may be required for certain microbiological assays.
Materials
-
This compound powder (anhydrous or monohydrate)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile deionized water
-
1N Hydrochloric Acid (HCl), sterile (optional, for aqueous solutions)
-
Sterile, conical, or microcentrifuge tubes (amber or wrapped in foil)
Equipment
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettes and sterile tips
-
0.22 µm syringe filters (if preparing sterile aqueous solutions)
-
-20°C freezer
Protocol Steps
Step 1: Calculate the Required Mass of this compound
To prepare a stock solution of a specific concentration, use the following formula. This is especially important when the antibiotic powder has a specific potency (activity per mg) provided by the manufacturer[11].
Formula: Weight (mg) = [Desired Concentration (mg/mL) × Desired Volume (mL)]
Example for 10 mL of a 10 mg/mL stock: Weight (mg) = 10 mg/mL × 10 mL = 100 mg
Note: If using this compound monohydrate (MW: 381.4 g/mol ) and the desired concentration is based on the anhydrous form (MW: 363.4 g/mol ), a correction factor should be applied: Corrected Weight = (100 mg) × (381.4 / 363.4) ≈ 104.95 mg
Step 2: Weighing the this compound Powder
-
Place a sterile weighing boat on the analytical balance and tare.
-
Carefully weigh the calculated amount of this compound powder.
Step 3: Dissolving this compound
-
Option A: Using DMSO
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small amount of sterile DMSO (e.g., 5 mL for a final volume of 10 mL) to the tube.
-
Vortex thoroughly. Use a sonicating water bath to aid dissolution if necessary[8].
-
Once fully dissolved, add sterile DMSO to reach the final desired volume (e.g., 10 mL).
-
Vortex again to ensure homogeneity. Solutions prepared in DMSO generally do not require filter sterilization.
-
-
Option B: Using Water (with pH adjustment)
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add approximately 80% of the final volume of sterile deionized water.
-
Vortex thoroughly. This compound has low solubility in neutral water[3].
-
To aid dissolution, place the tube in a sonicating water bath[8].
-
If the powder does not fully dissolve, slowly add sterile 1N HCl dropwise while vortexing to adjust the pH to approximately 3. This should significantly improve solubility[8].
-
Once dissolved, add sterile water to the final desired volume and mix.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube[11].
-
Step 4: Aliquoting and Storage
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber tubes or clear tubes wrapped in aluminum foil)[12].
-
Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C. Stored this way, stock solutions can last for several months, though stability should be verified for long-term studies. Avoid repeated freeze-thaw cycles[8].
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. This compound | 66592-87-8 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. allmpus.com [allmpus.com]
- 5. This compound | C16H17N3O5S | CID 47965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. crsubscription.com [crsubscription.com]
- 10. This compound CAS#: 66592-87-8 [m.chemicalbook.com]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. static.igem.org [static.igem.org]
Application Notes and Protocols: In Vitro Combination Therapy of Cefadroxil with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis.[1] In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant strains. These application notes provide a summary of available in vitro data and detailed protocols for assessing the synergistic, additive, or antagonistic effects of this compound in combination with other antibiotics.
Note on Data Availability: Extensive literature searches revealed limited publicly available quantitative data (e.g., Fractional Inhibitory Concentration (FIC) indices) on the in vitro synergy of this compound with a wide range of other antibiotic classes against common bacterial pathogens. The data presented here is based on the available literature. Further research is warranted to explore the full potential of this compound in combination therapy.
Data Presentation: In Vitro Activity of this compound
Minimum Inhibitory Concentrations (MIC) of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common pathogens as reported in the literature. These values are essential for designing synergy studies.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (clinical isolates) | 2-128 | - | - | [2] |
| Staphylococcus aureus (ATCC 25923) | - | - | 4 | [2] |
| Escherichia coli (clinical isolates) | 8-256 | - | - | [2] |
| Escherichia coli (ATCC 25922) | - | - | 16 | [2] |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) from pediatric musculoskeletal infections | - | 2 | 4 | [3] |
Time-Kill Kinetic Data for this compound Combinations
A study on Mycobacterium kansasii provides the most detailed available in vitro synergy data for this compound using time-kill assays. The following table summarizes the observed interactions.[4]
| Combination | Organism | Concentration(s) | Observation at 24h (approx. log10 CFU/mL reduction vs. most active single agent) | Interaction | Reference |
| This compound + Rifampicin | M. kansasii ATCC 12478 | CFX: 8 mg/L; RIF: 0.125 mg/L | ~2.5 log reduction | Synergistic | [4] |
| This compound + Ethambutol | M. kansasii ATCC 12478 | CFX: 8 mg/L; EMB: 4 mg/L | ~1.5 log reduction | Additive | [4] |
| This compound + Isoniazid | M. kansasii ATCC 12478 | CFX: 8 mg/L; INH: 8 mg/L | No significant change | Indifferent | [4] |
| This compound + Clarithromycin | M. kansasii ATCC 12478 | CFX: 8 mg/L; CLA: 0.25 mg/L | ~2.0 log reduction | Synergistic | [4] |
| This compound + Rifampicin + Ethambutol + Isoniazid | M. kansasii ATCC 12478 | See individual concentrations | ~3.0 log reduction | Synergistic | [4] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to determine the in vitro interaction between two antimicrobial agents.[5][6] It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.
Principle: Serial dilutions of two antibiotics are combined in a microtiter plate, and the growth of a standardized bacterial inoculum is observed. The FIC index is calculated using the following formula:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[6]
Materials:
-
96-well microtiter plates
-
This compound and second antibiotic of interest
-
Bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), or other appropriate broth
-
Sterile V-shaped reservoir or Petri dish
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurements)
Protocol:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of sterile broth (e.g., Tryptic Soy Broth). c. Incubate at 35°C ± 2°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[6]
-
Preparation of Antibiotic Solutions: a. Prepare stock solutions of this compound (Drug A) and the second antibiotic (Drug B) in a suitable solvent, and then dilute in 2x CAMHB to a concentration that is 4-fold higher than the highest concentration to be tested.[5] b. Prepare a 2x stock solution of Drug A (8-fold higher than the highest test concentration).[5]
-
Plate Setup: a. Dispense 100 µL of 2x CAMHB into each well of the 96-well plate using a multichannel pipette.[5] b. Drug A (this compound) Dilution: i. Add 100 µL of the 4-fold stock solution of Drug A to all wells in row A (columns 1-11).[5] ii. Add 100 µL of the 8-fold stock solution of Drug A to well A12.[5] iii. Perform serial 2-fold dilutions of Drug A from row A down to row G by transferring 100 µL from the row above. Do not add Drug A to row H (this will contain Drug B alone). c. Drug B Dilution: i. Prepare a 4-fold stock solution of Drug B. ii. Add 100 µL of this stock solution to all wells in column 12.[5] iii. Perform serial 2-fold dilutions of Drug B from column 12 across to column 2 by transferring 100 µL from the column to the right. Do not add Drug B to column 1 (this will contain Drug A alone). d. The final plate will have decreasing concentrations of Drug A down the rows and decreasing concentrations of Drug B across the columns. Well H12 should contain no antibiotics and serve as a growth control.
-
Inoculation and Incubation: a. Inoculate each well with 100 µL of the standardized bacterial suspension (final volume in each well will be 200 µL).[6] b. Incubate the plate at 35°C ± 2°C for 16-24 hours.
-
Reading and Interpretation: a. Determine the MIC of each drug alone (from column 1 for Drug A and row H for Drug B) and in combination (the wells showing no visible growth). b. Calculate the FIC index for each well that shows growth inhibition. c. The overall FIC index for the combination is the lowest FIC index value obtained.
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bactericidal or bacteriostatic activity of an antibiotic combination over time.[7]
Principle: A standardized bacterial inoculum is exposed to fixed concentrations of antibiotics (alone and in combination), and the number of viable bacteria (CFU/mL) is determined at various time points over 24 hours.
-
Synergy: ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Additive/Indifference: < 2 log10 but > 1 log10 decrease in CFU/mL.
-
Antagonism: > 2 log10 increase in CFU/mL.
-
Bactericidal activity: ≥ 3 log10 decrease in CFU/mL from the initial inoculum.[7]
Materials:
-
This compound and second antibiotic of interest
-
Bacterial strain(s) of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Spectrophotometer
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Vortex mixer
Protocol:
-
Inoculum Preparation: a. Prepare an overnight culture of the test organism in the appropriate broth. b. Dilute the overnight culture in fresh, pre-warmed broth and incubate until it reaches the logarithmic phase of growth (typically 2-4 hours). c. Adjust the turbidity of the log-phase culture to a 0.5 McFarland standard. d. Further dilute the suspension to achieve a starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL.[8]
-
Assay Setup: a. Prepare tubes or flasks for each condition to be tested: i. Growth Control (no antibiotic) ii. This compound alone (at a specified concentration, e.g., 1x MIC) iii. Second antibiotic alone (at a specified concentration, e.g., 1x MIC) iv. This compound + second antibiotic in combination b. Add the appropriate concentrations of the antibiotic(s) to the tubes. c. Inoculate each tube with the prepared bacterial suspension.
-
Time-Kill Procedure: a. Incubate all tubes at 37°C with constant agitation. b. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[8] c. Perform serial 10-fold dilutions of the aliquot in sterile saline or PBS. d. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. e. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: a. Count the number of colonies on the plates and calculate the CFU/mL for each time point and condition. b. Plot the log10 CFU/mL versus time for each condition. c. Analyze the curves to determine the interaction based on the definitions above.
Signaling Pathways and Logical Relationships
While specific signaling pathways related to this compound combination therapy are not extensively detailed in the literature, the logical relationship of antibiotic interactions can be visualized. The primary mechanism of synergy between β-lactams (like this compound) and other antibiotic classes often involves one agent facilitating the entry or action of the other.
References
- 1. In vitro activity of ciprofloxacin against methicillin-susceptible and methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Cefadroxil stability in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Cefadroxil in different buffer systems. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during this compound stability experiments in a question-and-answer format.
Q1: My this compound solution is degrading faster than expected, even in a recommended buffer. What could be the cause?
A1: Several factors could be contributing to the accelerated degradation of this compound:
-
pH Inaccuracy: The actual pH of your buffer may differ from the intended pH. It is crucial to accurately measure and adjust the buffer pH after the addition of all components, including the this compound stock solution.
-
Buffer Catalysis: Certain buffer species can actively participate in the degradation of this compound. Notably, citrate and phosphate buffers have been shown to enhance the catalysis of this compound degradation.[1] Consider using an alternative buffer system if high stability is required.
-
Temperature Fluctuations: this compound degradation is temperature-sensitive. Ensure your samples are stored in a calibrated and stable temperature environment. Reconstituted this compound suspensions, for instance, show greater stability when refrigerated.
-
High Ionic Strength: The degradation kinetics of this compound can be influenced by the ionic strength of the solution. While some studies are conducted at a specific ionic strength (e.g., 0.5), variations from this can affect the degradation rate.[1]
Q2: I am observing peak tailing for the this compound peak in my HPLC analysis. How can I resolve this?
A2: Peak tailing in HPLC analysis of this compound can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Mobile Phase pH: The pH of the mobile phase is critical for achieving good peak shape for ionizable compounds like this compound. Ensure the mobile phase pH is at least 2 units away from this compound's pKa values to maintain a single ionic form.
-
Buffer Concentration: Inadequate buffering of the mobile phase can lead to interactions between this compound and the silica support of the column, causing tailing. Increasing the buffer concentration in the mobile phase can often mitigate this issue.
-
Column Overload: Injecting a too-concentrated sample can lead to peak tailing. Try diluting your sample and reinjecting to see if the peak shape improves.
-
Column Contamination or Degradation: The column's stationary phase can degrade over time, or the inlet frit can become partially blocked. If other solutions do not resolve the issue, consider washing the column according to the manufacturer's instructions or replacing it.
Q3: The retention time of my this compound peak is shifting between injections. What should I do?
A3: Retention time variability can compromise the reliability of your stability data. Here are the common causes and solutions:
-
Temperature Changes: Inconsistent column temperature is a frequent cause of retention time drift. Using a column oven is highly recommended to maintain a stable temperature. A 1°C change in temperature can alter retention times by 1-2%.
-
Mobile Phase Composition: Inaccuracies in preparing the mobile phase or evaporation of the more volatile organic component can lead to shifts in retention time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Inadequate Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This may require flushing the column with 10-20 column volumes of the mobile phase.
-
Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause flow rate fluctuations, leading to variable retention times. Purge the pump to remove any air bubbles and ensure the pump seals are in good condition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: this compound generally exhibits maximum stability in the pH range of 4.0 to 6.0.[2] Outside of this range, its degradation rate increases.
Q2: Which buffer systems are commonly used for this compound stability studies?
A2: Phosphate and citrate buffers are frequently used. However, it is important to be aware that both can catalyze the degradation of this compound.[1] The choice of buffer should be carefully considered based on the specific requirements of the experiment.
Q3: How does temperature affect the stability of this compound?
A3: this compound degradation is accelerated at higher temperatures. For reconstituted oral suspensions, storage in a refrigerator (typically 2-8°C) is recommended to maintain stability for a longer period compared to room temperature.[3]
Q4: What are the primary degradation pathways of this compound?
A4: In aqueous solutions, this compound degrades through three main parallel reactions:
-
Intramolecular aminolysis involving the C-7 side-chain amino group and the β-lactam moiety.
-
Water-catalyzed or spontaneous hydrolysis.
-
Cleavage of the β-lactam ring by hydroxide ion attack.[1]
Q5: What analytical technique is most suitable for monitoring this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability-indicating assays of this compound.[1][2] It allows for the separation and quantification of the intact drug from its degradation products.
Data Presentation
The following tables summarize the stability of this compound under various conditions. Note that degradation kinetics can be influenced by the specific experimental setup.
Table 1: Stability of Reconstituted this compound Suspension at Different Temperatures
| Storage Temperature | Stability Period | Reference |
| Refrigerator (5°C) | 9 days | [3] |
| Room Temperature (25°C) | 7 days | [3] |
| Refrigerator (2-8°C) | Up to 14 days | [4] |
| Room Temperature (25-29°C) | 3 to 7 days | [5] |
Table 2: Influence of pH on this compound Degradation at 35°C
| pH | Apparent First-Order Rate Constant (k) x 10^7 (sec⁻¹) | Half-life (t₁/₂) (hours) |
| 2.51 | 1.83 | 105.3 |
| 4.00 | 0.58 | 332.4 |
| 5.00 | 0.52 | 370.8 |
| 6.00 | 0.97 | 198.8 |
| 7.00 | 3.10 | 62.2 |
| 8.00 | 11.5 | 16.8 |
| 9.00 | 44.7 | 4.3 |
| 10.00 | 204.0 | 0.9 |
| 11.50 | 1860.0 | 0.1 |
Data extrapolated and calculated from the log k-pH profile presented in the cited study. The study was conducted at an ionic strength of 0.5.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound in the presence of its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (analytical grade)
-
Potassium hydroxide (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of pH 5.0 phosphate buffer and acetonitrile (e.g., 960:40 v/v).[2]
-
Buffer Preparation: Dissolve 13.6 g of monobasic potassium phosphate in 2000 mL of water and adjust the pH to 5.0 with 10 N potassium hydroxide.[2]
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility)
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. Sample Preparation:
-
Dilute the this compound sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for inducing this compound degradation to assess the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute with the mobile phase to the appropriate concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).
-
Neutralize with 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Expose solid this compound powder to dry heat in an oven (e.g., at 105°C) for a specified period (e.g., 24 hours).
-
Dissolve the heat-treated powder in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Analyze the solution by HPLC.
Note: The extent of degradation should be targeted to be between 5-20% to ensure that the degradation products are adequately formed without completely consuming the parent drug.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting HPLC Peak Anomalies.
References
Navigating the Challenges of Cefadroxil Solubility for In Vitro Research: A Technical Guide
For researchers, scientists, and drug development professionals, achieving accurate and reproducible results in in vitro experiments is paramount. However, the poor aqueous solubility of certain compounds, such as the first-generation cephalosporin antibiotic Cefadroxil, can present a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing this compound for laboratory research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits low solubility in water and ethanol.[1] It is slightly soluble in methanol. For preparing stock solutions for in vitro assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent. The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility (mg/mL) | Source |
| Water | 0.399[2], 1.11 | |
| Ethanol | Very slightly soluble[1] | [1] |
| Methanol | Slightly soluble | [3] |
| Chloroform | Practically insoluble[1] | [1] |
| Ethyl ether | Practically insoluble[1] | [1] |
| Acetonitrile | Sparingly soluble | [2] |
| 6 M Urea Solution | >10-fold enhancement compared to water | [2] |
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue when working with poorly soluble compounds dissolved in an organic solvent like DMSO. The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution. Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. Gradually introduce the aqueous medium to the DMSO stock solution while vortexing to allow for a more gradual change in polarity.
-
Warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase the Final Volume: By increasing the total volume of your working solution, you decrease the final concentration of this compound, which may be enough to keep it in solution.
-
Consider Alternative Solvents: If DMSO is consistently causing precipitation, you could explore other solvents or co-solvent systems. However, always consider the potential toxicity of the solvent to your cells.
-
Use of Surfactants: In some instances, the addition of a small, non-toxic concentration of a surfactant like Tween 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in an aqueous solution is influenced by both pH and temperature. Reconstituted this compound oral suspensions are more stable when stored at refrigerated temperatures (around 5°C) compared to room temperature (25°C).[4][5][6][7] One study found that a reconstituted suspension was stable for 9 days in the refrigerator but only 7 days at room temperature.[4] The optimal pH for this compound stability in aqueous solution is generally in the acidic to neutral range.
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh out the desired amount of this compound powder using an analytical balance. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Preparation of this compound Working Solution for In Vitro Experiments
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile cell culture medium or buffer (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your desired volume of medium. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, slowly add the calculated volume of the this compound stock solution drop by drop. This gradual addition helps to prevent precipitation.
-
Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your in vitro experiment immediately. It is not recommended to store aqueous solutions of this compound for more than a day.[3]
Visualizing Key Concepts
To further aid researchers, the following diagrams illustrate important experimental workflows and the mechanism of action of this compound.
Caption: A workflow for troubleshooting this compound precipitation.
References
Identification and characterization of Cefadroxil degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Cefadroxil degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor chromatographic resolution between this compound and its degradation products. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For this compound, a mobile phase of 0.05mol/L potassium dihydrogen phosphate solution (adjusted to pH 5.5) and acetonitrile (96:4) can provide good separation.[1] Adjusting the pH can alter the ionization and retention of both the parent drug and its impurities. |
| Column degradation or inappropriate column choice. | Use a suitable column, such as a Polaris C18 (250mm x 4.6mm, 5µm), and ensure it is properly maintained.[1] If column performance degrades, wash it with a strong solvent or replace it. | |
| Inconsistent retention times in HPLC analysis. | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a reliable HPLC pump and check for leaks. A consistent flow rate, for example, 0.7ml/min, is crucial.[1] |
| Temperature variations. | Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times. | |
| Emergence of unexpected peaks in the chromatogram. | Contamination of the sample, solvent, or HPLC system. | Use high-purity solvents and freshly prepared samples. Flush the HPLC system thoroughly between runs. |
| Formation of secondary degradation products. | In forced degradation studies, over-stressing the sample can lead to the formation of secondary degradants. Reduce the stress conditions (e.g., lower temperature, shorter exposure time). | |
| Low recovery of this compound or its degradation products. | Incomplete extraction from the sample matrix. | Optimize the extraction procedure. Ensure the chosen solvent effectively dissolves all compounds of interest. |
| Adsorption of analytes to vials or column surfaces. | Use silanized glass vials to minimize adsorption. Choose a column with low silanol activity. | |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. | Employ a combination of analytical techniques. High-Resolution Mass Spectrometry (HRMS) provides accurate mass for molecular formula determination, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy helps in elucidating the detailed chemical structure. |
| Lack of reference standards for known impurities. | Synthesize or purchase certified reference standards for known this compound impurities to confirm their identity by comparing retention times and spectral data. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways of this compound?
This compound primarily degrades through three parallel reactions in aqueous solutions:
-
Intramolecular aminolysis: The amino group in the C-7 side chain attacks the β-lactam ring.
-
Hydrolysis: This can be water-catalyzed or spontaneous, leading to the cleavage of the β-lactam ring.
-
Hydroxide ion-catalyzed cleavage: At higher pH, hydroxide ions directly attack and open the β-lactam ring.[2]
2. What are the major degradation products of this compound in aqueous solutions?
In neutral to weakly alkaline solutions, the main degradation products are two piperazine-2,5-diones (formed from intramolecular aminolysis) and 3-hydroxy-4-methyl-2(5H)-thiophenone (resulting from the hydrolysis of the β-lactam ring).[2] Other known impurities include this compound EP impurity A, D, and H, as well as various sulfoxide derivatives.
3. What are the recommended conditions for forced degradation studies of this compound?
Forced degradation studies are essential to understand the stability of this compound under various stress conditions. The following are typical starting points:
-
Acidic Hydrolysis: 3 N HCl at room temperature for 90 minutes.
-
Alkaline Hydrolysis: 0.1 N NaOH at room temperature for 90 minutes.
-
Oxidative Degradation: 30% w/v H₂O₂ at room temperature for 15 minutes.
-
Thermal Degradation: 70°C for 48 hours.
4. Which analytical techniques are most suitable for the analysis of this compound and its degradation products?
A combination of techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for separating and quantifying this compound and its degradation products.[1][3]
-
High-Resolution Mass Spectrometry (HRMS) is used for the accurate mass determination and elemental composition of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is crucial for the definitive structural elucidation of degradation products.
5. How can I ensure the stability of this compound oral suspension after reconstitution?
Studies have shown that the storage conditions significantly affect the stability of reconstituted this compound oral suspension. It is recommended to store the reconstituted suspension in a refrigerator to minimize the rate of degradation.
Quantitative Data Summary
The following tables summarize typical quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approximate) |
| Acid Hydrolysis | 3 N HCl | 90 min | Room Temp | Varies, significant degradation observed |
| Alkaline Hydrolysis | 0.1 N NaOH | 90 min | Room Temp | Varies, significant degradation observed |
| Oxidative Degradation | 30% w/v H₂O₂ | 15 min | Room Temp | Varies, significant degradation observed |
| Thermal Degradation | Dry Heat | 48 hours | 70°C | Varies, relatively stable compared to hydrolysis |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a typical HPLC method for the separation of this compound from its potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Polaris C18 (250mm x 4.6mm, 5µm).[1]
-
Mobile Phase: 0.05mol/L potassium dihydrogen phosphate solution (adjusted to pH 5.5 with 10mol/L potassium hydroxide solution) and acetonitrile (96:4).[1]
-
Flow Rate: 0.7 ml/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/ml. Further dilute to achieve a working concentration of 100 µg/ml.
-
Sample Solution: For forced degradation samples, neutralize the solution if necessary, and dilute with the mobile phase to a final concentration of approximately 100 µg/ml of the initial this compound concentration.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solutions.
-
Analyze the chromatograms for the presence of degradation products and quantify the amount of remaining this compound.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure for subjecting this compound to various stress conditions.
1. Materials:
-
This compound pure drug
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
2. Procedure:
-
Acidic Degradation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 ml of 3 N HCl.
-
Keep the solution at room temperature for 90 minutes.
-
After 90 minutes, neutralize the solution with 3 N NaOH.
-
Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 ml of 0.1 N NaOH.
-
Keep the solution at room temperature for 90 minutes.
-
After 90 minutes, neutralize the solution with 0.1 N HCl.
-
Dilute the solution with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 ml of methanol.
-
Add 1 ml of 30% w/v H₂O₂.
-
Keep the solution at room temperature for 15 minutes.
-
Dilute the solution with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of this compound powder in a petri dish.
-
Keep it in a hot air oven at 70°C for 48 hours.
-
After 48 hours, dissolve a known weight of the powder in the mobile phase for HPLC analysis.
-
Visualizations
Caption: Experimental workflow for forced degradation and analysis.
Caption: Major degradation pathways of this compound in aqueous solution.
References
Improving the efficiency of Cefadroxil synthesis and purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of Cefadroxil.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound involves the condensation of a protected derivative of D-(-)-4-hydroxyphenylglycine with 7-aminodesacetoxycephalosporanic acid (7-ADCA). A common approach is the silylation of 7-ADCA followed by acylation with a mixed anhydride of the protected D-(-)-4-hydroxyphenylglycine. An alternative, greener approach utilizes penicillin G acylase for an enzymatic synthesis.
Q2: What are the critical parameters to control during this compound crystallization for optimal purity and yield?
A2: The critical parameters for this compound crystallization, specifically for obtaining the monohydrate form, are pH, temperature, and stirring time. The process typically involves dissolving this compound in an aqueous solution at a pH of 7 to 9, followed by a controlled decrease in pH to a range of 5 to 6.5 to induce crystallization.[1][2] Maintaining the temperature between 5 and 25°C and stirring the resulting suspension for 10 to 120 minutes can significantly improve the yield and crystal quality.[1]
Q3: What are the common impurities encountered in this compound synthesis?
A3: Common impurities include process-related substances and degradation products. Some of the frequently identified impurities are this compound carbonate, this compound dimer, 4-hydroxy-D-(-)-2-phenylglycine (Impurity A), and 7-ADCA (Impurity B).
Q4: Which analytical technique is most suitable for monitoring the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for assessing the purity of this compound and quantifying its impurities. Reversed-phase HPLC with UV detection is typically employed.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete silylation of 7-ADCA. | Ensure anhydrous conditions and use a sufficient amount of silylating agent. |
| Inefficient formation of the mixed anhydride. | Use a slight excess of the activating agent (e.g., ethyl chloroformate) and a suitable base like N-methyl morpholine. | |
| Suboptimal reaction temperature. | Maintain the recommended temperature for each step of the synthesis. The acylation step is often carried out at low temperatures. | |
| High Levels of this compound Carbonate Impurity | Use of excess base and ethyl chloroformate during the synthesis of the mixed anhydride. | Carefully control the stoichiometry of the base and ethyl chloroformate. |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using a suitable analytical technique like HPLC or TLC and ensure it goes to completion. |
| Poor quality of starting materials. | Use high-purity 7-ADCA and D-(-)-4-hydroxyphenylglycine derivatives. |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Crystal Quality (e.g., small, irregular crystals) | Rapid and uncontrolled crystallization ("explosion"). | Maintain a stable pH between 7 and 9 during the initial dissolution phase before gradually lowering it to the target crystallization pH.[1][2] |
| Inappropriate cooling rate. | Employ a gradual cooling profile to allow for controlled crystal growth. | |
| Colored this compound Crystals | Presence of colored impurities. | Ensure the starting material for crystallization is of high purity. The crystallization process itself, when optimized, should yield crystals with little color.[1][2] |
| High pH during crystallization. | Strictly control the final crystallization pH to be within the range of 5.0 to 6.5. | |
| Low Purity of Isolated this compound | Inefficient removal of impurities during washing. | Wash the isolated crystals sequentially with water and then acetone to effectively remove both aqueous and organic impurities.[1] |
| Co-precipitation of impurities. | Optimize the crystallization conditions (pH, temperature, and stirring) to minimize the entrapment of impurities within the crystal lattice. | |
| Incorrect Hydrate Form | Improper solvent system or temperature during crystallization. | For this compound monohydrate, use an aqueous system and control the temperature as per the recommended protocol. For other forms like the hemihydrate, specific solvent mixtures such as methanol/isopropyl alcohol/water may be required.[3][4] |
Experimental Protocols
Synthesis of this compound via Silylation of 7-ADCA
This protocol is a generalized procedure based on common practices. Researchers should optimize the conditions for their specific requirements.
-
Silylation of 7-ADCA:
-
Suspend 7-ADCA in a suitable anhydrous organic solvent (e.g., dichloromethane).
-
Add a silylating agent such as a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS).
-
Reflux the mixture until the silylation is complete (monitor by a suitable method).
-
-
Preparation of the Mixed Anhydride:
-
In a separate reactor, dissolve the protected D-(-)-4-hydroxyphenylglycine (e.g., Dane salt) in an appropriate solvent mixture (e.g., dichloromethane and dimethylformamide).
-
Add a base, such as N-methyl morpholine.
-
Cool the mixture to a low temperature (e.g., -40°C to -50°C).
-
Slowly add an activating agent like ethyl chloroformate or methyl chloroformate.[5]
-
-
Condensation Reaction:
-
Add the prepared silylated 7-ADCA solution to the cold mixed anhydride solution.
-
Maintain the low temperature and stir for a specified period until the reaction is complete.
-
-
Hydrolysis and Work-up:
-
Quench the reaction with an acidic aqueous solution (e.g., dilute hydrochloric acid).
-
Separate the aqueous layer.
-
-
Isolation:
-
The product is then typically crystallized from the aqueous solution by adjusting the pH.
-
Purification of this compound by Crystallization (Monohydrate Form)
This protocol outlines a common procedure for obtaining this compound monohydrate crystals.
-
Dissolution:
-
Crystallization:
-
Slowly lower the pH of the solution to a value between 5.0 and 6.5 over a period of 20 to 60 minutes using an acid such as formic acid or acetic acid.[1] This will induce the crystallization of this compound monohydrate.
-
-
Crystal Growth:
-
Stir the resulting suspension for a period of 10 to 120 minutes to allow for crystal growth and to maximize the yield.[1]
-
-
Isolation:
-
Isolate the this compound monohydrate crystals by filtration or centrifugation.[1]
-
-
Washing:
-
Wash the isolated crystals with water to remove water-soluble impurities.
-
Follow with an acetone wash to remove residual water and organic impurities.[1]
-
-
Drying:
-
Dry the crystals under reduced pressure at a temperature of 40 to 50°C.[1]
-
Quantitative Data Summary
Table 1: HPLC Methods for this compound Analysis
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
| Hypersil C8 | Potassium dihydrogen phosphate buffer:Methanol (65:35 v/v), pH 3.5 | 1.0 mL/min | 250 nm | [6] |
| Polaris C18 | 0.05 mol/L Potassium dihydrogen phosphate (pH 5.5):Acetonitrile (96:4) | 0.7 mL/min | 230 nm | [7] |
Table 2: Influence of pH on this compound Crystallization
| Initial pH | Final Crystallization pH | Yield | Reference |
| 7.9 | 6.0 | 84.7% | [1] |
| 7.1-7.3 | Not specified | Not specified (focus on color) | [1] |
Visualizations
References
- 1. US20130217659A1 - Process for the crystallisation of this compound monohydrate - Google Patents [patents.google.com]
- 2. WO2007134987A1 - Process for the crystallisation of this compound - Google Patents [patents.google.com]
- 3. EP0287751A2 - Crystalline this compound and method for producing it - Google Patents [patents.google.com]
- 4. CA1285554C - Method for preparing crystalline this compound monohydrate - Google Patents [patents.google.com]
- 5. WO2004035593A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 6. HPLC method development and validation for this compound analysis. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
Minimizing Cefadroxil degradation during sample preparation and storage
This technical support center provides guidance on minimizing the degradation of Cefadroxil during sample preparation and storage, along with troubleshooting advice for analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis of its β-lactam ring. The main factors influencing its stability are pH, temperature, and the presence of certain buffers.[1] In aqueous solutions, degradation can occur via intramolecular aminolysis, water-catalyzed hydrolysis, and cleavage by hydroxide ions.[1]
Q2: What are the optimal storage conditions for this compound samples?
A2: For reconstituted oral suspensions of this compound, it is recommended to store them in a refrigerator at 2-8°C.[2][3] Studies have shown that this compound is more stable at refrigerated temperatures compared to room temperature (25°C), with degradation rates being significantly lower.[2][3] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advisable to prevent degradation.
Q3: How does pH affect the stability of this compound?
A3: this compound's stability is highly pH-dependent. The degradation of this compound follows first-order kinetics, and its rate is significantly influenced by the pH of the solution.[1] It is most stable in the pH region of 3 to 5.[4] Both acidic and alkaline conditions can accelerate its degradation.[5][6] Alkaline conditions, in particular, lead to rapid degradation through hydrolysis of the β-lactam ring.[6]
Q4: Can the type of water used for reconstitution affect this compound's stability?
A4: Yes, the type of water can have an impact. Studies have indicated that distilled water is the preferred choice for reconstituting this compound oral suspensions to ensure better stability compared to boiled or ozone-treated water.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing) in HPLC analysis | - Interaction of the amino group of this compound with residual silanols on the HPLC column. - Inappropriate mobile phase pH. | - Use a base-deactivated column or an end-capped column. - Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). - Adjust the mobile phase pH to be within the optimal range for this compound's stability and chromatography (typically pH 3-5). |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate. - Poor column equilibration. - Temperature variations. | - Ensure the mobile phase is well-mixed and degassed.[7] Check for leaks in the HPLC system.[8] - Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples.[7] - Use a column oven to maintain a consistent temperature.[7] |
| Loss of this compound during sample preparation | - Degradation due to inappropriate pH or temperature. - Adsorption to container surfaces. | - Keep samples on ice or at refrigerated temperatures throughout the preparation process. - Use buffers within the optimal pH range of 3-5. - Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Presence of extra peaks in the chromatogram | - this compound degradation products. - Contamination from solvents, reagents, or the sample matrix. | - Confirm the identity of the extra peaks by comparing with forced degradation samples. - Use high-purity solvents and reagents.[8] - Perform a blank run (injecting only the sample solvent) to identify any background contamination. |
| Low recovery from biological matrices (e.g., plasma) | - Inefficient protein precipitation. - Incomplete extraction from the solid-phase extraction (SPE) cartridge. | - Optimize the protein precipitation method (e.g., try different organic solvents like acetonitrile or methanol, or different ratios). - Ensure the SPE cartridge is properly conditioned and that the elution solvent is strong enough to recover this compound. A common elution solvent is the mobile phase itself.[9] |
Quantitative Data Summary
Table 1: Stability of Reconstituted this compound Oral Suspension
| Storage Condition | Day 0 | Day 3 | Day 6 | Day 7 | Day 8 | Day 9 | Day 10 | Day 14 |
| Refrigerator (2-8°C) | 100% | ~98% | ~94% | ~93.5% | ~88.6% | ~88% | ~84% | Lower than limit |
| Room Temperature (24-29°C) | 100% | ~98% | ~91% | ~90% | ~86% | - | - | Lower than limit |
Data compiled and estimated from multiple sources.[2][3]
Table 2: Results of Forced Degradation Studies
| Stress Condition | % Degradation |
| Acid Hydrolysis (e.g., 0.1 N HCl) | 4-6% |
| Base Hydrolysis (e.g., 0.1 N NaOH) | 5-10% |
| Oxidative (e.g., 3% H₂O₂) | 4-5% |
| Thermal (e.g., 60°C) | 4-5% |
| Photolytic (Sunlight) | 4-5% |
Data represents typical degradation observed in forced degradation studies.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Weighing: Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolving: Transfer the weighed standard to a 100 mL volumetric flask. Dissolve in a small amount of the mobile phase (or a suitable solvent like a mixture of methanol and water).
-
Dilution: Once dissolved, bring the volume up to the 100 mL mark with the same solvent. This prepares a stock solution of 100 µg/mL.
-
Storage: Store the stock solution in a refrigerator at 2-8°C for short-term use or at -20°C for longer periods.
Protocol 2: Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)
-
Sample Collection: Collect blood samples in heparinized tubes and centrifuge at 4000 rpm for 10 minutes to separate the plasma.[9]
-
Spiking: To a 500 µL aliquot of plasma, add the internal standard.[9]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Sam prep C18) by passing 1.0 mL of methanol followed by 1.0 mL of water.[9]
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge with 2.0 mL of water to remove interfering substances.[9]
-
Elution: Elute this compound and the internal standard with 0.5 mL of the mobile phase.[9]
-
Injection: Inject a 20 µL aliquot of the eluate into the HPLC system.[9]
Protocol 3: HPLC Method for this compound Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.5-5.0) and acetonitrile or methanol in a suitable ratio (e.g., 65:35 v/v or 96:4 v/v).[10][12] The mobile phase should be filtered and degassed before use.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 220 nm, 230 nm, or 250 nm.[10][11][13]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient or controlled at 30°C.[5]
Visualizations
References
- 1. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rombio.unibuc.ro [rombio.unibuc.ro]
- 3. researchgate.net [researchgate.net]
- 4. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirts.org [ijirts.org]
- 6. tsijournals.com [tsijournals.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Simultaneous pharmacokinetic assessment of this compound and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. ijpbs.com [ijpbs.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC method development and validation for this compound analysis. [wisdomlib.org]
Technical Support Center: Enhancing Cefadroxil Dissolution for Bioavailability Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while working to enhance the dissolution rate of Cefadroxil for bioavailability studies.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to enhance the dissolution rate of this compound?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1][2] Common methods to enhance its dissolution rate include:
-
Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier matrix to improve its wettability and dissolution.[1][2][3]
-
Nanonization: Reducing the particle size of this compound to the nanoscale increases the surface area, leading to a faster dissolution rate.[4][5][6]
-
Use of Superdisintegrants: Incorporating superdisintegrants into tablet formulations promotes rapid tablet breakup into smaller particles, facilitating faster dissolution.[7][8][9]
-
Co-crystals: Forming co-crystals of this compound with a suitable coformer can alter the crystal lattice and improve solubility and dissolution.[10][11][12]
Q2: Why is my this compound solid dispersion not showing a significant improvement in dissolution?
A2: Several factors could contribute to this issue:
-
Improper Polymer Selection: The chosen hydrophilic polymer (e.g., PVP K-30, PEG-4000) may not be optimal for this compound. The polymer should be highly water-soluble and capable of forming a stable amorphous solid dispersion.[1][2]
-
Incorrect Drug-to-Polymer Ratio: The ratio of this compound to the polymer is crucial. An insufficient amount of polymer may not effectively disperse the drug, while an excessive amount might lead to formulation challenges.[1][2]
-
Residual Solvent: Incomplete removal of the solvent during the evaporation process can affect the stability and dissolution of the solid dispersion.[1]
-
Crystallization: The amorphous drug within the solid dispersion may have recrystallized over time, negating the dissolution enhancement. This can be checked using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).[2]
Q3: My this compound nanoparticles are aggregating. How can I prevent this?
A3: Nanoparticle aggregation is a common challenge. Here are some troubleshooting steps:
-
Inadequate Stabilization: Ensure you are using an appropriate stabilizer (e.g., surfactants, polymers) at an optimal concentration to provide sufficient steric or electrostatic repulsion between the nanoparticles.
-
Incorrect pH: The pH of the dispersion medium can significantly influence the surface charge of the nanoparticles and, consequently, their stability.
-
High Centrifugation Speed: During the separation and washing steps, excessively high centrifugation speeds can lead to irreversible aggregation.[4] Consider optimizing the centrifugation parameters.
Q4: The disintegration time of my this compound dispersible tablets is too long. What could be the cause?
A4: A prolonged disintegration time can be due to:
-
Suboptimal Superdisintegrant Concentration: Each superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate, crospovidone) has an optimal concentration range for maximum effectiveness.[7]
-
Excessive Binder: The binder used in the tablet formulation might be too strong or used at a high concentration, hindering the swelling and wicking action of the superdisintegrant.
-
High Compression Force: Applying too much force during tableting can result in a very hard tablet with low porosity, which slows down the penetration of water and subsequent disintegration.
Troubleshooting Guides
Issue: Low Yield and Entrapment Efficiency in this compound Solid Dispersion
| Potential Cause | Troubleshooting Steps |
| Poor solubility of drug or polymer in the selected solvent. | Select a solvent in which both this compound and the polymer are freely soluble. Methanol is a commonly used solvent for this compound solid dispersions with PVP K-30.[1] |
| Drug precipitation during solvent evaporation. | Ensure a controlled and gradual evaporation of the solvent. Rapid evaporation can sometimes lead to premature drug precipitation. |
| Loss of product during scraping and collection. | Use a flexible scraper and ensure the petri dish or container is completely dry before attempting to collect the solid dispersion. |
| Inaccurate measurement of drug content for entrapment efficiency calculation. | Ensure complete dissolution of the solid dispersion in a suitable solvent (e.g., methanol) before UV spectrophotometric analysis.[1] Validate your analytical method. |
Issue: Inconsistent Dissolution Profiles for this compound Formulations
| Potential Cause | Troubleshooting Steps |
| Variability in experimental conditions. | Strictly adhere to the dissolution test parameters specified in the protocol (e.g., apparatus type, rotation speed, dissolution medium volume and temperature).[13] |
| Inadequate deaeration of the dissolution medium. | Dissolved gases in the medium can form bubbles on the surface of the dosage form, reducing the effective surface area for dissolution. Ensure the medium is properly deaerated before use. |
| Improper sampling technique. | Collect samples from a consistent location within the dissolution vessel, midway between the surface of the medium and the top of the paddle/basket, and at least 1 cm from the vessel wall.[13] |
| Filter validation issues. | Ensure that the filters used for sample clarification do not adsorb the drug, leading to artificially low concentrations.[14] |
| Degradation of this compound in the dissolution medium. | This compound's stability can be pH-dependent. Verify the stability of this compound in the chosen dissolution medium for the duration of the experiment.[15] |
Quantitative Data Summary
Table 1: Enhancement of this compound Solubility and Dissolution via Solid Dispersion
| Formulation | Drug:Polymer Ratio | Polymer | Method | Solubility Enhancement | Dissolution Rate Improvement | Reference |
| Solid Dispersion 1 | 1:2 | PVP K-30 | Solvent Evaporation | Significantly improved | Remarkably increased compared to pure drug | [1] |
| Solid Dispersion 2 | 1:3 | PVP K-30 | Solvent Evaporation | Significantly improved | - | [1] |
| Solid Dispersion 3 | 1:4 | PEG-4000 | Solvent Evaporation | 1.3-fold increase | - | [2] |
Table 2: Characteristics of this compound Nanoparticles
| Polymer | Drug:Polymer Ratio | Method | Particle Size | Entrapment Efficiency (%) | Reference |
| Albumin | 1:1, 1:2 | pH-coacervation | - | - | [4] |
| Eudragit RL 100 | 1:1, 1:2 | Cross-linking | - | - | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K-30)
-
Methanol (analytical grade)
-
Petri dishes
-
Oven
Procedure:
-
Accurately weigh this compound and PVP K-30 in the desired ratio (e.g., 1:1, 1:2, 1:3).[1]
-
Dissolve the weighed amounts of this compound and PVP K-30 in a sufficient volume of methanol in a beaker with gentle stirring until a clear solution is obtained.
-
Pour the solution into a clean, dry petri dish.
-
Place the petri dish in an oven maintained at 40°C overnight to ensure complete evaporation of the methanol.[1]
-
After complete drying, scrape the solid dispersion from the petri dish using a spatula.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
Protocol 2: Formulation of this compound Nanoparticles by pH-Coacervation Method
Materials:
-
This compound
-
Egg Albumin
-
10% Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH) solution
-
Acetone
-
4% Glutaraldehyde solution
-
Centrifuge
Procedure:
-
Dissolve 100 mg of egg albumin in a 50 ml beaker.
-
Separately, dissolve 100 mg of this compound in 10% HCl.
-
Mix the drug solution with the albumin solution.
-
Adjust the pH of the mixture to 8.[4]
-
Sonicate the solution using an ultrasonicator.
-
While sonicating, add acetone dropwise from a syringe until the solution becomes turbid, indicating the formation of nanoparticles.
-
To cross-link the formed nanoparticles, add 100 µl of 4% glutaraldehyde solution and continue sonication for 3 hours at room temperature.[4]
-
Centrifuge the nanoparticle suspension at 5000 rpm for 30 minutes to separate the nanoparticles.[4]
-
Discard the supernatant and collect the nanoparticle pellet for further analysis.
Visualizations
Caption: Workflow for this compound Solid Dispersion Preparation.
Caption: Workflow for this compound Nanoparticle Synthesis.
Caption: Relationship between methods and enhanced bioavailability.
References
- 1. crsubscription.com [crsubscription.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ijbpas.com [ijbpas.com]
- 9. scispace.com [scispace.com]
- 10. Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products [ejchem.journals.ekb.eg]
- 11. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pexacy.com [pexacy.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. agilent.com [agilent.com]
- 15. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Cefadroxil MIC Testing for Fastidious Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability in Cefadroxil Minimum Inhibitory Concentration (MIC) results for fastidious bacteria. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our this compound MIC results for Haemophilus influenzae. What are the potential causes?
A1: Variability in this compound MIC results for H. influenzae can stem from several factors. Key considerations include the quality and consistency of the Haemophilus Test Medium (HTM), the preparation and standardization of the inoculum, and the specific strain of H. influenzae being tested. Inconsistent growth due to suboptimal media can lead to unreliable MIC values.
Q2: What is the recommended growth medium for this compound MIC testing against fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae?
A2: For Haemophilus influenzae, the Clinical and Laboratory Standards Institute (CLSI) recommends using Haemophilus Test Medium (HTM). For Streptococcus pneumoniae, Mueller-Hinton agar with 5% sheep blood is the standard. It is crucial to adhere to the specific media requirements for each type of fastidious bacterium to ensure accurate and reproducible results.
Q3: How critical is the inoculum preparation for this compound MIC testing of fastidious bacteria?
A3: Inoculum preparation is a critical step that significantly impacts MIC results. A considerable inoculum effect has been noted for some antibiotics when testing fastidious bacteria. It is imperative to standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial density. Variations in inoculum size can lead to falsely elevated or lowered MIC values.
Q4: Are there specific quality control (QC) strains that should be used for this compound MIC testing with fastidious bacteria?
A4: Yes, using appropriate QC strains is essential for validating the accuracy of your MIC testing procedure. For Haemophilus influenzae, H. influenzae ATCC® 49247 is a commonly used QC strain. For Streptococcus pneumoniae, S. pneumoniae ATCC® 49619 is recommended. Regularly testing these QC strains helps ensure that your media, reagents, and overall methodology are performing as expected.
Q5: Can disk diffusion testing be used as a reliable alternative to broth microdilution for determining this compound susceptibility in Streptococcus pneumoniae?
A5: No, disk diffusion methods are considered unreliable for determining the susceptibility of Streptococcus pneumoniae to β-lactam agents like this compound.[1] A quantitative method such as broth microdilution or gradient diffusion (E-test) is required for accurate MIC determination for this organism.[1]
Troubleshooting Guide
Issue: Inconsistent or unexpected this compound MIC results for fastidious bacteria.
This guide provides a systematic approach to troubleshooting variable this compound MIC results.
Step 1: Verify Media Quality and Preparation
-
Problem: Suboptimal growth medium is a primary source of variability for fastidious bacteria.
-
Troubleshooting Actions:
-
Ensure you are using the recommended medium (e.g., HTM for H. influenzae, Mueller-Hinton with blood for S. pneumoniae).
-
Check the expiration date and storage conditions of your media and supplements.
-
If preparing media in-house, meticulously follow the formulation instructions. Lot-to-lot variation in supplements like hemin and NAD can affect growth.
-
Perform growth promotion tests on each new batch of media using a well-characterized control strain.
-
Step 2: Standardize Inoculum Preparation
-
Problem: Incorrect inoculum density can lead to erroneous MIC values.
-
Troubleshooting Actions:
-
Always prepare the inoculum from a fresh, 18-24 hour culture.
-
Carefully adjust the inoculum to a 0.5 McFarland turbidity standard using a photometer or by visual comparison against a standard.
-
Ensure the final inoculum concentration in the MIC test is as per the standardized protocol (typically 5 x 10^5 CFU/mL for broth microdilution).
-
Step 3: Review Incubation Conditions
-
Problem: Fastidious bacteria have specific atmospheric and temperature requirements for optimal growth.
-
Troubleshooting Actions:
-
Ensure the incubator provides the correct atmospheric conditions (e.g., 5% CO2 for S. pneumoniae).
-
Verify the incubator temperature is maintained at 35 ± 2°C.
-
Check for adequate humidity to prevent the desiccation of agar plates.
-
Step 4: Assess this compound Stock Solution
-
Problem: Degradation or incorrect concentration of the this compound stock solution will directly impact MIC results.
-
Troubleshooting Actions:
-
Prepare fresh this compound stock solutions regularly.
-
Store stock solutions at the recommended temperature (typically -20°C or colder) in small aliquots to avoid repeated freeze-thaw cycles.
-
Verify the potency of the this compound powder used.
-
Step 5: Evaluate Quality Control (QC) Results
-
Problem: QC results falling outside the acceptable range indicate a systematic issue with the testing procedure.
-
Troubleshooting Actions:
-
Routinely test the appropriate QC strains alongside your clinical isolates.
-
If QC results are out of range, investigate all aspects of the testing process (media, inoculum, antibiotic, incubation) before reporting any results for the test isolates.
-
Quantitative Data on this compound MICs
The following table summarizes available this compound MIC data for select fastidious bacteria from published studies. Note the variability in reported ranges, which underscores the importance of standardized testing.
| Bacterium | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |
| Haemophilus influenzae | 30 | ≤16 (for 6 strains) | Not Reported | Not Reported | [2] |
| Streptococcus pneumoniae | Not Specified | Not Directly Reported | Not Reported | Not Reported |
Note: Data for Streptococcus pneumoniae with this compound specifically is limited in the provided search results. The table reflects the available information.
Experimental Protocols
Detailed Methodology for this compound MIC Testing of Fastidious Bacteria (Broth Microdilution)
This protocol is based on general CLSI guidelines for antimicrobial susceptibility testing of fastidious organisms.
1. Media and Reagent Preparation:
-
Medium: Prepare Haemophilus Test Medium (HTM) broth for H. influenzae or cation-adjusted Mueller-Hinton broth with 2-5% lysed horse blood for S. pneumoniae according to the manufacturer's instructions.
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent. Sterilize by filtration.
-
MIC Plate Preparation: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve the desired final concentration range.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in a sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in the appropriate test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Inoculate each well of the this compound-containing microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 20-24 hours. For S. pneumoniae, incubate in an atmosphere of 5% CO2.
4. Reading and Interpreting Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
Caption: Experimental workflow for this compound MIC testing of fastidious bacteria.
Caption: Troubleshooting workflow for variable this compound MIC results.
References
- 1. Re-evaluation of penicillin and ceftriaxone MIC results to predict susceptibility to the oral cephalosporin, cefpodoxime, in Streptococcus pneumoniae clinical isolates from the United States according to CLSI guidelines (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in-vitro activity of this compound, and the interpretation of disc-susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cefadroxil Dosage for In Vivo Efficacy Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cefadroxil dosage for in vivo efficacy studies in mice.
Troubleshooting Guides
Issue: Suboptimal Efficacy or High Variability in Results
When desired therapeutic outcomes are not achieved or there is significant variability between experimental subjects, consider the following potential causes and solutions.
Potential Cause 1: Inadequate Dosage
The administered dose of this compound may be insufficient to achieve therapeutic concentrations at the site of infection for a sufficient duration.
Solution:
-
Review Existing Dosage Regimens: Consult the following table for this compound dosages used in various mouse infection models. Note that the optimal dose is dependent on the infection model, bacterial strain, and mouse strain.
-
Dose Escalation Study: Conduct a pilot study with a range of doses to determine the minimal effective dose that produces a consistent therapeutic effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If resources permit, perform a PK study to determine the concentration-time profile of this compound in mouse plasma and tissue. This data can help in designing a more effective dosing regimen.
Table 1: Summary of this compound Dosages in Mice
| Infection Model | Mouse Strain | Route of Administration | Dosage | Dosing Frequency | Reference |
| Systemic Infection (S. pyogenes, S. pneumoniae, E. coli, K. pneumoniae, P. mirabilis) | Swiss-Webster | Oral | Protective Dose50 (PD50) varies by organism | Once at 1 and 3.5 hours post-infection | [1] |
| Systemic Infection (S. aureus) | Swiss-Webster | Oral | PD50 varies by strain | Once at the time of infection and repeated 2 hours later | [1] |
| Thigh Infection (P. mirabilis) | Swiss-Webster | Oral | ED50 of 85 mg/kg | Single dose immediately following bacterial challenge | [1] |
| Thigh Infection (P. mirabilis) | Swiss-Webster | Subcutaneous | ED50 of 80 mg/kg | Single dose immediately following bacterial challenge | [1] |
| Pharmacokinetic Study | Wild-type and huPepT1 mice | Oral Gavage | 44.5, 89.1, 178, and 356 nmol/g | Single dose | [2] |
| Pharmacokinetic Study | Wild-type and huPepT1 mice | Intravenous Bolus | 44.5 nmol/g | Single dose | [2] |
Potential Cause 2: Inappropriate Route of Administration
Oral administration of this compound in mice can be affected by the intestinal peptide transporter PepT1, potentially leading to variability in absorption.[2]
Solution:
-
Consider Alternative Routes: For initial efficacy studies or to bypass absorption variability, consider subcutaneous (SC) or intravenous (IV) administration.
-
Oral Gavage Technique: If oral administration is necessary, ensure proper gavage technique to minimize stress and ensure the full dose is delivered to the stomach. Fasting mice overnight may help standardize absorption.[1]
Potential Cause 3: Rapid Clearance of this compound
This compound has a relatively short half-life in mice, which may necessitate more frequent dosing to maintain therapeutic concentrations.
Solution:
-
Increase Dosing Frequency: Based on the known half-life, consider increasing the dosing frequency (e.g., from once daily to twice or three times daily) to maintain drug levels above the minimum inhibitory concentration (MIC) for the target pathogen.
Frequently Asked Questions (FAQs)
Q1: How do I prepare this compound for oral administration in mice?
A1: this compound for oral administration should be dissolved or suspended in a suitable vehicle such as water or 0.5% methylcellulose.[2] Ensure the solution is homogenous before each administration. The volume administered to a mouse via oral gavage should typically not exceed 10 ml/kg.
Q2: What are the clinical signs of an effective this compound treatment in a mouse infection model?
A2: Signs of effective treatment will vary depending on the infection model. In a systemic infection model, this may include improved survival rates, reduced clinical signs of illness (e.g., ruffled fur, hunched posture, lethargy), and a decrease in bacterial load in target organs (e.g., spleen, liver, blood). In a skin and soft tissue infection model, this would be a reduction in lesion size, swelling, and bacterial burden at the site of infection.
Q3: Are there any known drug interactions with this compound that I should be aware of in my mouse studies?
A3: Probenecid can inhibit the renal tubular secretion of this compound, leading to increased and prolonged plasma concentrations.[3] While this is a known interaction, it is not typically used in preclinical efficacy studies unless it is part of the therapeutic strategy being investigated.
Q4: My in vitro MIC data for this compound against my bacterial strain is very low, but I'm not seeing efficacy in vivo. Why could this be?
A4: Discrepancies between in vitro and in vivo results are common in antibiotic research. Several factors could contribute to this:
-
Pharmacokinetics: The drug may not be reaching or staying at the site of infection at a high enough concentration or for a long enough time.
-
Protein Binding: this compound binds to plasma proteins, and only the unbound fraction is microbiologically active. This is not accounted for in standard MIC assays.
-
Inoculum Effect: The high bacterial density in an in vivo infection site can sometimes reduce the efficacy of beta-lactam antibiotics.
-
Host Factors: The host's immune response plays a crucial role in clearing an infection, and this is absent in in vitro testing.
Q5: What are some common adverse effects of this compound in mice that I should monitor for?
A5: At therapeutic doses, this compound is generally well-tolerated. However, at very high doses, gastrointestinal disturbances such as diarrhea could occur. It is important to monitor the general health of the animals daily for any signs of distress.
Experimental Protocols
Protocol 1: Systemic Infection Model (Sepsis)
This protocol describes a general procedure for inducing systemic infection in mice to evaluate the efficacy of this compound.
-
Bacterial Preparation:
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli) overnight in an appropriate broth medium.
-
Wash the bacterial cells by centrifugation and resuspend them in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 107 CFU/ml). The exact inoculum should be determined in a pilot study to achieve a non-lethal but established infection.
-
-
Infection:
-
Inject the bacterial suspension intraperitoneally (IP) into the mice. A typical volume is 0.1-0.2 ml.
-
-
This compound Administration:
-
Prepare this compound solution/suspension as described in the FAQs.
-
At a predetermined time post-infection (e.g., 1-2 hours), administer the first dose of this compound via the desired route (e.g., oral gavage, subcutaneous injection).
-
Continue dosing at the determined frequency for the duration of the study (e.g., 3-7 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice at least twice daily for clinical signs of illness and mortality.
-
At the end of the study, humanely euthanize the surviving animals.
-
Collect blood, spleen, and/or liver for bacterial load determination by plating serial dilutions on appropriate agar plates.
-
The primary endpoint is typically survival, with secondary endpoints being bacterial load in tissues and clinical scores.
-
Protocol 2: Skin and Soft Tissue Infection (SSTI) Model
This protocol provides a framework for establishing a localized skin infection to test the efficacy of this compound.
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Shave a small area on the back of the mouse and disinfect with 70% ethanol.
-
-
Infection:
-
Inject a defined inoculum of a skin pathogen (e.g., Staphylococcus aureus) subcutaneously or intradermally into the shaved area. A volume of 50-100 µl is common.
-
-
This compound Administration:
-
Begin this compound treatment at a specified time after infection (e.g., 2-4 hours).
-
Administer the drug systemically (e.g., oral gavage, SC) or topically, depending on the study's objective.
-
-
Monitoring and Endpoints:
-
Measure the size of the skin lesion (e.g., abscess diameter, erythema) daily using calipers.
-
At the end of the experiment, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue and perform quantitative bacteriology to determine the CFU per gram of tissue.
-
Visualizations
Caption: Decision-making workflow for optimizing this compound dosage.
Caption: this compound's mechanism of action on the bacterial cell wall.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. In Vivo Absorption and Disposition of this compound after Escalating Oral Doses in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo absorption and disposition of this compound after escalating oral doses in wild-type and PepT1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – Rat Guide [ratguide.com]
Validation & Comparative
Comparative analysis of analytical methods for Cefadroxil determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various analytical methods for the quantitative determination of Cefadroxil, a first-generation cephalosporin antibiotic. The objective is to offer a detailed overview of the performance characteristics of commonly employed techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research, quality control, and drug development applications. The methods covered include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Voltammetry.
Overview of Analytical Techniques
The determination of this compound in bulk drug, pharmaceutical formulations, and biological fluids necessitates reliable and validated analytical methods. The choice of method often depends on factors such as the required sensitivity, selectivity, speed, cost, and the nature of the sample matrix. Chromatographic techniques like HPLC and HPTLC are known for their high resolving power and are suitable for complex mixtures. Spectrophotometric methods are often simpler and more cost-effective, making them ideal for routine quality control. Electroanalytical methods, such as voltammetry, offer high sensitivity and are advantageous for detecting trace amounts of the analyte.
Quantitative Data Presentation
The performance of each analytical method is summarized in the tables below, presenting key validation parameters as per the International Council on Harmonisation (ICH) guidelines.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5] |
| Stationary Phase | Hypersil ODS C18 (250 x 4.6 mm, 5µ) | C18 column | C18 ODS (4.60mm x 250mm) |
| Mobile Phase | KH2PO4 buffer: Acetonitrile (65:35 v/v), pH 3.5 | Methanol: Phosphate buffer (10:90 v/v) | Phosphate buffer (pH 4.8): Methanol: Acetonitrile (95:3:2 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection (λmax) | 220 nm | 260 nm | 230 nm |
| Linearity Range | 20-80 µg/mL | - | 10-100 µg/mL |
| Correlation Coeff. (r²) | 1 | 0.9935 | 0.978 |
| LOD | - | 0.5 µg/mL | - |
| LOQ | - | 1.0 µg/mL | - |
| Accuracy (% Recovery) | - | - | - |
| Precision (%RSD) | - | Intra-day: 1.75-5.33%, Inter-day: 0.58-2.69% | 1.01% |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
| Parameter | Method 1[6] |
| Stationary Phase | Silica gel 60F254 precoated aluminum plates |
| Mobile Phase | Ethyl acetate: Chloroform (8:2 v/v) |
| Detection (λmax) | 254 nm |
| Linearity Range | 100-500 ng/band |
| Correlation Coeff. (r²) | 0.9996 |
| LOD | - |
| LOQ | - |
| Accuracy (% Recovery) | 99.28-100.13% |
| Precision (%RSD) | - |
Table 3: UV-Visible Spectrophotometric Methods
| Parameter | Method 1 (AUC)[7] | Method 2[8][9] | Method 3[10] |
| Solvent | Distilled Water | Water | 0.75M Sodium Bicarbonate |
| Detection (λmax) | 260-266 nm (Area Under Curve) | 232 nm | 263 nm |
| Linearity Range | 5-25 µg/mL | 5-30 µg/mL | 10-50 µg/mL |
| Correlation Coeff. (r²) | 0.9993 | 0.9971 | - |
| LOD | 1.04 µg/mL | 0.583 µg/mL | - |
| LOQ | 3.15 µg/mL | 1.767 µg/mL | - |
| Accuracy (% Recovery) | 99.26% | 103.65-108.00% | 99.28-100.05% |
| Precision (%RSD) | 0.9734% | Intra-day: 0.43-2.23%, Inter-day: 0.55-2.14% | - |
Table 4: Voltammetric Method
| Parameter | Method 1 (Adsorptive Stripping Voltammetry)[11][12] |
| Working Electrode | Hanging Mercury Drop Electrode (HMDE) |
| Supporting Electrolyte | pH 10 Britton-Robinson buffer |
| Technique | Square-wave Adsorptive Stripping Voltammetry |
| Peak Potential | -650 mV |
| Linearity Range | 6x10⁻⁷ - 2x10⁻⁶ mol/L |
| Correlation Coeff. (r) | 0.999 |
| LOD | 2x10⁻⁹ mol/L |
| LOQ | - |
| Accuracy (% Recovery) | 99% |
| Precision (%RSD) | 2.783% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
RP-HPLC Method for this compound in Tablets[1][2]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a PDA detector.
-
Chromatographic Conditions:
-
Column: Hypersil ODS C18 (250 mm × 4.6 mm, 5µm particle size).
-
Mobile Phase: A mixture of potassium dihydrogen orthophosphate (KH2PO4) buffer and acetonitrile in a ratio of 65:35 (v/v). The pH of the mobile phase is adjusted to 3.5 with 0.2% orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solution: A standard stock solution of this compound is prepared by dissolving a known amount of the reference standard in the mobile phase to achieve a concentration of 100 ppm. Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 20-80 µg/mL.
-
Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 100 mg of this compound is accurately weighed and transferred to a 100 mL volumetric flask. About 70 mL of mobile phase is added, and the mixture is sonicated for 15 minutes. The volume is then made up to the mark with the mobile phase, and the solution is filtered through a 0.45 µm membrane filter.
-
Analysis: Equal volumes (10 µL) of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of this compound in the sample is determined from the calibration curve.
UV-Visible Spectrophotometric Method for this compound in Bulk and Tablets[8][9]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Distilled water.
-
Determination of Absorption Maximum (λmax): A solution of this compound in distilled water is scanned in the UV region (200-400 nm) to determine the wavelength of maximum absorbance, which was found to be 232 nm.
-
Preparation of Standard Stock Solution: An accurately weighed quantity of this compound (100 mg) is dissolved in 100 mL of distilled water to obtain a stock solution of 1000 µg/mL.
-
Preparation of Calibration Curve: Aliquots from the stock solution are further diluted with distilled water to obtain a series of concentrations ranging from 5-30 µg/mL. The absorbance of each solution is measured at 232 nm against a distilled water blank. A calibration curve is plotted with absorbance versus concentration.
-
Sample Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to 100 mg of this compound is dissolved in 100 mL of distilled water. The solution is sonicated and then filtered. The filtrate is further diluted to obtain a concentration within the linearity range.
-
Analysis: The absorbance of the sample solution is measured at 232 nm, and the concentration of this compound is determined from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for RP-HPLC determination of this compound.
Caption: Workflow for UV-Vis Spectrophotometric determination of this compound.
Caption: Logical relationship for selecting an analytical method for this compound.
References
- 1. japer.in [japer.in]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Determination of this compound in Tablet/Capsule formulations by a validated Reverse Phase High Performance Liquid Chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. Method Development and Validation for Estimation of this compound in Different Marketed Tablets by UV Spectrophotometry Method and Anti-Inflammatory Studies Using In-Silico Approaches : Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. ijptjournal.com [ijptjournal.com]
- 11. peacta.org [peacta.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Cefadroxil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed validation data for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Cefadroxil. The performance of this method is compared with alternative analytical techniques, supported by experimental data to ensure compliance with international guidelines for pharmaceutical analysis.
The Stability-Indicating RP-HPLC Method for this compound
A stability-indicating method is crucial as it accurately quantifies the decrease in the active pharmaceutical ingredient (API) due to degradation. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is widely recognized for its specificity, accuracy, and precision in separating this compound from its potential degradation products.[1][2]
Experimental Protocol: A Representative RP-HPLC Method
This protocol synthesizes common practices from validated methods for this compound analysis.[2][3][4]
-
Instrumentation: A gradient HPLC system equipped with a UV/VIS or PDA detector is typically used.[2] Common systems include those from Waters and Shimadzu.[2][5]
-
Chromatographic Conditions:
-
Column: A C18 column is the standard choice, with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm.[2][4]
-
Mobile Phase: A filtered and degassed mixture of a phosphate buffer and an organic solvent (commonly methanol or acetonitrile) is used.[2][4] A typical composition is a 65:35 v/v ratio of potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and methanol.[3][4]
-
Flow Rate: A flow rate of 0.75 mL/min to 1.0 mL/min is generally maintained.[2][3]
-
Detection Wavelength: Detection is commonly performed at wavelengths between 220 nm and 264 nm.[2][4]
-
Injection Volume: A 10 µL or 20 µL injection volume is standard.[4][6]
-
Column Temperature: Analyses are typically run at ambient temperature.[4]
-
-
Preparation of Solutions:
-
Standard Stock Solution: A stock solution is prepared by accurately weighing this compound standard and dissolving it in the mobile phase to achieve a known concentration (e.g., 1000 µg/mL).[2]
-
Working Standard Solutions: The stock solution is serially diluted with the mobile phase to prepare working standards across a desired concentration range for linearity studies.[2]
-
Sample Preparation: For dosage forms like tablets, a number of tablets are weighed, crushed into a fine powder, and a quantity equivalent to a specific amount of this compound is dissolved in the mobile phase, sonicated, and filtered before injection.
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for this compound, in accordance with ICH guidelines.[2][3]
| Parameter | Typical Performance Range | Description |
| Linearity Range | 0.2 - 180 µg/mL[3][7] | The range over which the detector response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | ≥ 0.999[3][7] | A measure of the goodness of fit for the linear regression. |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] | The closeness of the test results to the true value, determined by recovery studies. |
| Precision (% RSD) | ≤ 2.0%[2][3][5] | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.06 - 0.244 µg/mL[6][7] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | 0.2 - 0.813 µg/mL[7] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Retention Time (Rt) | ~3.1 - 4.2 minutes[3][5] | The time taken for the analyte to pass through the column. |
Forced Degradation Studies: Establishing Stability-Indicating Capability
To validate the method as "stability-indicating," forced degradation studies are performed to ensure that this compound can be unequivocally assessed in the presence of its degradation products.[7][8]
Experimental Protocol: Forced Degradation
This compound is subjected to various stress conditions as per ICH guidelines.[7][9]
-
Acid Hydrolysis: The drug is treated with an acid (e.g., 1N HCl) and heated. The solution is then neutralized.[9]
-
Base Hydrolysis: The drug is treated with a base (e.g., 1N NaOH) at room temperature.[9] The resulting solution is neutralized.
-
Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[7]
-
Thermal Degradation: The solid drug powder is exposed to dry heat (e.g., 105°C) for a specified period.[7]
-
Photolytic Degradation: The drug is exposed to UV light in a photostability chamber.[7]
After exposure, the stressed samples are diluted appropriately and injected into the HPLC system. The method is considered specific if the this compound peak is well-resolved from all degradation product peaks.[7]
Comparison with Alternative Analytical Methods
While HPLC is the predominant technique, other methods have been used for this compound analysis.[1][10] This section compares their performance characteristics.
-
UV-Visible Spectrophotometry: A simpler and faster technique, but it often lacks the specificity required for stability-indicating assays, as degradation products may absorb at similar wavelengths.[9][11]
-
High-Performance Thin-Layer Chromatography (HPTLC): A valuable tool for qualitative identification and semi-quantitative analysis, but it generally offers lower precision and accuracy than HPLC.[10][12]
-
Square Wave Adsorptive Stripping Voltammetry (SWAV): An electrochemical method reported to be more sensitive than spectrophotometry, offering a lower limit of detection.[11][13]
Performance Comparison of Analytical Methods
| Method | Specificity | Sensitivity (LOD/LOQ) | Linearity Range | Key Advantages/Disadvantages |
| Stability-Indicating HPLC | Very High: Resolves API from degradants[7] | Good: e.g., LOD ~0.06 µg/mL[6] | Wide: e.g., 0.2-180 µg/mL[3][7] | Adv: Gold standard for stability testing, highly accurate and precise.[1] Disadv: Higher cost, more complex. |
| UV Spectrophotometry | Low to Moderate: Prone to interference[9] | Moderate: e.g., LOD ~0.044 µM[11] | Narrower | Adv: Simple, rapid, low cost. Disadv: Not suitable for stability-indicating assays without complex chemometrics.[11] |
| HPTLC | Moderate: Good for separation/identification | Moderate | Moderate | Adv: High throughput for screening. Disadv: Lower precision than HPLC, primarily semi-quantitative.[12] |
| SWAV | High | Very High: e.g., LOD ~0.011 µM[11][13] | Narrower | Adv: Extremely sensitive.[13] Disadv: Requires specialized equipment and expertise. |
The Logical Framework of Method Validation
The validation of an analytical method is a structured process where different performance characteristics are interconnected to demonstrate the method's fitness for its intended purpose.
Conclusion
The stability-indicating RP-HPLC method stands as the most robust, specific, and reliable technique for the quantitative analysis of this compound in the presence of its degradation products.[2][4] While alternative methods like UV Spectrophotometry and SWAV offer advantages in speed or sensitivity, they do not match the comprehensive performance of HPLC for quality control and stability testing in the pharmaceutical industry.[1][11] The validation data confirms that the HPLC method is fit for its intended purpose, ensuring the safety and efficacy of this compound formulations.[3]
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. tsijournals.com [tsijournals.com]
- 3. HPLC method development and validation for this compound analysis. [wisdomlib.org]
- 4. japer.in [japer.in]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. ijirts.org [ijirts.org]
- 8. database.ich.org [database.ich.org]
- 9. tsijournals.com [tsijournals.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Cross-Validation of Cefadroxil Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of bioanalytical assays for Cefadroxil between different laboratories. Ensuring consistency and reliability of bioanalytical data across multiple sites is critical for the successful progression of drug development programs. This document outlines the key experimental considerations, presents typical performance data from validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, and details the workflow for conducting a comprehensive inter-laboratory comparison.
Data Presentation: Performance of this compound Bioanalytical Assays
The following tables summarize quantitative data from various validated bioanalytical methods for this compound in biological matrices. These values represent typical performance characteristics that should be compared during a cross-validation study.
Table 1: HPLC-UV Methods for this compound Analysis
| Parameter | Laboratory/Method 1 | Laboratory/Method 2 | Laboratory/Method 3 |
| Linearity Range (µg/mL) | 20-80[1] | 10–100[2] | 0.2-1.0[3] |
| Correlation Coefficient (r²) | 1[1] | 0.978[2] | 0.9993[3] |
| Accuracy (% Recovery) | 98.8 - 100.7% | 98.2 - 99.4%[2] | 99.98% (Assay)[3] |
| Precision (% RSD) | < 2% | 1.01%[2] | 0.95% (Assay)[3] |
| Limit of Detection (LOD) (µg/mL) | Not Reported | Not Reported | Not Specified[3] |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | Not Reported | Not Specified[3] |
Table 2: LC-MS/MS Methods for this compound Analysis
| Parameter | Laboratory/Method 1 | Laboratory/Method 2 |
| Linearity Range (ng/mL) | 5.0–30000.0[4] | 10-10,000[5] |
| Correlation Coefficient (r²) | > 0.99[4] | Not Specified[5] |
| Accuracy (% of Nominal) | 93.5% at LLOQ[4] | Within ±15%[5] |
| Precision (% CV) | 4.6% at LLOQ[4] | < 15% |
| Limit of Quantification (LOQ) (ng/mL) | 5.0[4] | 10[5] |
| Recovery (%) | 92.7 - 95.8%[4] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for understanding and comparing inter-laboratory performance. Below are representative protocols for HPLC-UV and LC-MS/MS assays for this compound.
HPLC-UV Method
This method is suitable for the quantification of this compound in pharmaceutical dosage forms and can be adapted for biological matrices with appropriate sample clean-up.
-
Sample Preparation:
-
For tablet dosage forms, a number of tablets are weighed and finely powdered.
-
A portion of the powder equivalent to a specific amount of this compound is accurately weighed and transferred to a volumetric flask.
-
The powder is dissolved in a suitable solvent system (e.g., a mixture of buffer and organic solvent) with the aid of sonication.
-
The solution is filtered through a 0.45 µm filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
LC-MS/MS Method for Plasma Samples
This method provides high sensitivity and selectivity for the quantification of this compound in biological fluids like plasma.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 200 µL of a precipitating agent (e.g., methanol) containing the internal standard (e.g., Cefaclor)[5].
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system[5].
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.
Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.
References
- 1. japer.in [japer.in]
- 2. ijpbs.com [ijpbs.com]
- 3. HPLC method development and validation for this compound analysis. [wisdomlib.org]
- 4. Simultaneous pharmacokinetic assessment of this compound and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synergy of Cefadroxil with Beta-Lactamase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro synergistic effects of combining the first-generation cephalosporin, Cefadroxil, with various beta-lactamase inhibitors. Due to a scarcity of direct research on this compound, this guide leverages available data on other first-generation cephalosporins, such as Cefazolin, to provide insights into potential synergistic interactions. The information presented herein is intended to guide further research and development in the field of antibiotic combinations.
Introduction to Beta-Lactamase Inhibition
Beta-lactam antibiotics, including cephalosporins like this compound, are a cornerstone in the treatment of bacterial infections. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. However, the emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, has compromised the efficacy of these life-saving drugs.
Beta-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are compounds that can inactivate these bacterial enzymes, thereby protecting the beta-lactam antibiotic from degradation and restoring its antibacterial activity. The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor can broaden the spectrum of activity and enhance the efficacy against resistant strains.
Experimental Methodologies for Synergy Testing
The assessment of synergistic interactions between antimicrobial agents is crucial for the development of effective combination therapies. The two most widely used methods for in vitro synergy testing are the checkerboard assay and the time-kill assay.[1]
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism between two antimicrobial agents.[2][3]
Protocol:
-
Preparation of Antimicrobial Agents: Stock solutions of the cephalosporin (e.g., this compound) and the beta-lactamase inhibitor are prepared and serially diluted.
-
Plate Setup: A 96-well microtiter plate is used to create a "checkerboard" of dilutions. The cephalosporin is serially diluted along the y-axis (rows), and the beta-lactamase inhibitor is serially diluted along the x-axis (columns).[2] This results in each well containing a unique combination of concentrations of the two agents.[4]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 105 CFU/mL).[1]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-24 hours).[1]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[1]
Interpretation of FIC Index: [1]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Checkerboard Assay Workflow
Time-Kill Assay
The time-kill assay provides a dynamic picture of the antimicrobial interaction by measuring the rate of bacterial killing over time.[5]
Protocol:
-
Preparation: Bacterial cultures are grown to a specific logarithmic phase.
-
Exposure: The bacterial culture is then exposed to the antimicrobial agents alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each combination and control.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent.
-
Indifference: A < 2 log10 but > 1 log10 change in CFU/mL.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
Time-Kill Assay Workflow
Comparative Performance Data
While specific data for this compound in combination with beta-lactamase inhibitors is limited, studies on other first-generation cephalosporins, such as cefazolin, provide valuable insights into the potential for synergistic interactions.
Checkerboard Synergy Data
The following table summarizes the results of a study investigating the synergistic effect of Cefazolin in combination with Sulbactam against vancomycin-intermediate Staphylococcus aureus (VISA) and heterogeneous VISA (h-VISA) isolates.[6]
| Combination | Bacterial Strain | MIC of Cefazolin Alone (μg/mL) | MIC of Cefazolin in Combination (μg/mL) | FIC Index | Interpretation |
| Cefazolin + Sulbactam | VISA/h-VISA | Not specified | Not specified | Not specified | Synergism noted in 100% of combinations[6] |
Note: The original study did not provide specific MIC and FIC index values in a tabular format but reported a 100% synergy rate for the combination of cefazolin and sulbactam against all VISA and h-VISA isolates tested.
Time-Kill Assay Data
Time-kill assays provide a more dynamic view of the bactericidal activity of antibiotic combinations. A study on cefazolin combined with clavulanic acid against a methicillin-sensitive Staphylococcus aureus (MSSA) strain exhibiting a cefazolin inoculum effect demonstrated a significant reduction in bacterial counts.[7]
| Combination | Bacterial Strain | Initial Inoculum (log10 CFU/g) | Final Bacterial Count (log10 CFU/g) | Reduction (log10 CFU/g) | Interpretation |
| Cefazolin Alone | MSSA (TX0117) | 7.3 ± 1.3 | 5.3 ± 0.6 | 2.0 ± 0.6 | Bacteriostatic |
| Cefazolin + Clavulanic Acid | MSSA (TX0117) | 7.3 ± 1.3 | 0.2 ± 0.5 | 7.1 ± 0.5 | Synergistic & Bactericidal |
Mechanism of Beta-Lactamase Inhibition
Beta-lactamase inhibitors protect beta-lactam antibiotics by acting as "suicide inhibitors." They are structurally similar to beta-lactam antibiotics and can bind to the active site of the beta-lactamase enzyme. This binding is often irreversible and inactivates the enzyme, preventing it from hydrolyzing the partner antibiotic.
Mechanism of Beta-Lactamase Inhibition
Conclusion
These findings underscore the potential benefits of developing this compound-beta-lactamase inhibitor combination therapies. Further research is warranted to generate specific in vitro synergy data for this compound against a broad range of clinically relevant beta-lactamase-producing bacteria. Such studies will be instrumental in guiding the clinical development and application of these potentially valuable antibiotic combinations.
References
- 1. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Potential Role of Sulbactam and Cephalosporins Plus Daptomycin Against Daptomycin-Nonsusceptible VISA and H-VISA Isolates: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjunctive Clavulanic Acid Abolishes the Cefazolin Inoculum Effect in an Experimental Rat Model of Methicillin-Sensitive Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Cefadroxil and Amoxicillin against Streptococcus pneumoniae
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in-vitro efficacy of Cefadroxil and Amoxicillin against the significant respiratory pathogen, Streptococcus pneumoniae.
This document synthesizes available experimental data to offer a clear comparison of these two widely used beta-lactam antibiotics. The following sections detail their mechanisms of action, comparative antibacterial activity through quantitative data, and the experimental protocols utilized for these assessments.
Mechanism of Action: A Shared Strategy Against the Bacterial Cell Wall
Both this compound, a first-generation cephalosporin, and Amoxicillin, an aminopenicillin, belong to the beta-lactam class of antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][2] This is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][4] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[3]
The fundamental mechanism of action for both antibiotics against Streptococcus pneumoniae is the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall. This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for cross-linking the peptidoglycan chains. The inactivation of PBPs by the antibiotic prevents this cross-linking, leading to a weakened cell wall and subsequent bacterial cell lysis.
Figure 1. Mechanism of action of this compound and Amoxicillin.
Quantitative Comparison of In-Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Amoxicillin against Streptococcus pneumoniae. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The data indicates that Amoxicillin is significantly more potent against S. pneumoniae than this compound, as evidenced by its lower MIC50 and MIC90 values.
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 70 | 4.0 | 8.0 |
| Amoxicillin | 70 | ≤0.06 | 0.12 |
Data sourced from Scaglione F, Esposito S. (2002). [3]
Experimental Protocols
The determination of in-vitro susceptibility of Streptococcus pneumoniae to this compound and Amoxicillin is typically performed using standardized methods outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the S. pneumoniae isolate. The plates are incubated under specific conditions (e.g., 35°C in an atmosphere of 5% CO2 for 20-24 hours). The MIC is recorded as the lowest concentration of the antibiotic that shows no visible bacterial growth.
Figure 2. Experimental workflow for broth microdilution.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of each bacterial isolate is then spotted onto the surface of the agar plates. After incubation under appropriate conditions, the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.
Conclusion
Based on the available in-vitro data, Amoxicillin demonstrates markedly superior activity against Streptococcus pneumoniae compared to this compound. The significantly lower MIC values for Amoxicillin suggest that it is a more potent agent for inhibiting the growth of this pathogen. This information is critical for researchers and clinicians in the selection of appropriate antimicrobial agents for further investigation and in guiding therapeutic decisions. It is important to note that in-vivo efficacy can be influenced by various pharmacokinetic and pharmacodynamic factors that are not captured by in-vitro testing.
References
- 1. [Bactericide activity of this compound comparated with amoxicillin-clavulanic acid, cefaclor and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of commonly used oral antimicrobial agents against community isolates of respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
A Comparative Guide to Validating Cefadroxil MIC Testing Protocols in Accordance with CLSI Guidelines
For researchers, scientists, and professionals in drug development, the accurate determination of Minimum Inhibitory Concentrations (MICs) is critical for assessing the efficacy of antimicrobial agents. This guide provides a comparative overview of protocols for validating Cefadroxil MIC testing, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Comparative Performance Data
The following table summarizes MIC data for this compound against common bacterial species as reported in various studies. This data is essential for establishing baseline performance characteristics and for comparison during protocol validation.
| Organism | Method | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Broth Microdilution | 0.125 - 16 | 2 | 4 | [1][2] |
| Staphylococcus aureus | Broth Dilution | 2 - 128 | - | - | [3] |
| Escherichia coli | Broth Dilution | 8 - 256 | - | - | [3] |
| Pseudomonas aeruginosa | Broth Dilution | - | 6.4 | - | [4] |
| Bacillus subtilis | Broth Dilution | - | 6.4 | - | [4] |
| Bacillus cereus | Broth Dilution | - | 25.6 | - | [4] |
| Serratia marcescens | Broth Dilution | - | 25.6 | - | [4] |
Detailed Experimental Protocols
Accurate and reproducible MIC determination is contingent on the meticulous execution of standardized protocols. The CLSI M07 and M02 documents provide the foundational methods for broth dilution and disk diffusion testing, respectively.[5][6][7]
Broth Microdilution Method (based on CLSI M07)
This method is a quantitative approach to determine the MIC of an antimicrobial agent.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound powder at a concentration of 1000 µg/mL in a suitable solvent.[3] Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Microdilution Plates: A series of twofold dilutions of this compound is prepared in 96-well microdilution plates to achieve a final concentration range (e.g., 0.25 to 256 µg/mL).[3]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[2]
Disk Diffusion Method (based on CLSI M02)
This method provides a qualitative assessment of the susceptibility of a bacterial isolate to an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of this compound Disk: A paper disk impregnated with 30 µg of this compound is placed on the surface of the inoculated agar.[1][8]
-
Incubation: The plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Interpretation of Results: The diameter of the zone of inhibition around the disk is measured in millimeters. The CLSI M100 document provides interpretive criteria for zone diameters to categorize the isolate as susceptible, intermediate, or resistant.[5][9] For this compound, zone sizes of ≤14 mm are typically interpreted as resistant, while zones ≥18 mm are considered susceptible.[8]
Quality Control
For both methods, quality control (QC) must be performed concurrently with each test run. This involves testing a reference strain, such as Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922, to ensure the accuracy and reproducibility of the results.[3] The resulting MIC values or zone diameters should fall within the acceptable ranges specified in the CLSI M100 supplement.[5]
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in validating this compound MIC testing protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsi.org [ijpsi.org]
- 4. researchgate.net [researchgate.net]
- 5. nih.org.pk [nih.org.pk]
- 6. iacld.com [iacld.com]
- 7. pid-el.com [pid-el.com]
- 8. Comparison of this compound and cephalothin disk susceptibility test results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goums.ac.ir [goums.ac.ir]
Benchmarking the in vitro efficacy of Cefadroxil against new antibiotic candidates
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the continuous evaluation of existing antibiotics against emerging therapeutic alternatives. This guide provides a comprehensive in vitro efficacy benchmark of Cefadroxil, a first-generation cephalosporin, against a selection of new antibiotic candidates. The data presented herein, summarized in clear tabular format and supported by detailed experimental protocols, is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel antibacterial agents.
Comparative In Vitro Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected new antibiotic candidates against key Gram-positive and Gram-negative pathogens. The MIC90, representing the concentration required to inhibit the growth of 90% of bacterial isolates, is a standard measure of in vitro antibiotic potency.
| Antibiotic Class | Antibiotic | Staphylococcus aureus (MRSA) MIC90 (µg/mL) | Streptococcus pyogenes MIC90 (µg/mL) | Streptococcus pneumoniae MIC90 (µg/mL) | Escherichia coli MIC90 (µg/mL) | Klebsiella pneumoniae MIC90 (µg/mL) |
| Cephalosporin (1st Gen) | This compound | 4[1] | ≤0.06 | 0.5 | 16 | 16 |
| Triazaacenaphthylene | Gepotidacin | 0.5[2][3] | 0.5 | 0.5[2][4][5] | 4[2][4][5] | 32[6] |
| Penem | Sulopenem | 0.12 | 0.03[7] | 0.5[8] | 0.03[2][9] | 1[10] |
| Aminomethylcycline | Omadacycline | 0.25[8] | 0.25[8] | 0.12[8][11] | 2[8][12] | 8[8][12] |
| Quinolone | Ozenoxacin | 0.12 (pediatric MRSA)[10] - 4 (adult MRSA)[10] | ≤0.06[10] | 0.03[13] | N/A | N/A |
| Cephalosporin (5th Gen) | Ceftaroline | 1[7][14] | 0.015[15][16] | 0.25[14][17] | 0.5 | 0.5[18] |
| Oxazolidinone | Tedizolid | 0.5[11] | 0.5[11] | ≤0.5[12] | N/A | N/A |
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The in vitro efficacy data presented in this guide is typically determined using standardized methods, primarily the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (based on CLSI guidelines):
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) to obtain fresh, pure colonies.
-
Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is then diluted to the final inoculum density required for the assay, typically 5 x 10⁵ CFU/mL in the final test volume.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of the antibiotics are prepared at known concentrations.
-
Serial two-fold dilutions of each antibiotic are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The range of concentrations tested is chosen to encompass the expected MIC of the organism.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizing the Benchmarking Process
To better illustrate the workflow and conceptual framework of this comparative analysis, the following diagrams have been generated using Graphviz.
References
- 1. Efficacy and in vitro activity of gepotidacin against bacterial uropathogens, including drug-resistant phenotypes, in females with uncomplicated urinary tract infections: results from two global, pivotal, phase 3 trials (EAGLE-2 and EAGLE-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. jmilabs.com [jmilabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. can-r.com [can-r.com]
- 8. Comparative antipneumococcal activities of sulopenem and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Activity of Ceftaroline and Comparators against Bacterial Isolates Collected Globally from Patients with Skin and Soft Tissue Infections: ATLAS Program 2019–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Ceftaroline Tested against Drug-Resistant Subsets of Streptococcus pneumoniae from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. jmilabs.com [jmilabs.com]
- 17. journals.asm.org [journals.asm.org]
- 18. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Safety Operating Guide
Navigating the Disposal of Cefadroxil: A Guide for Laboratory Professionals
Essential safety and logistical protocols for the proper disposal of the cephalosporin antibiotic, Cefadroxil, are critical for maintaining laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal of this compound is paramount. This guide provides a comprehensive overview of this compound disposal procedures, its environmental impact, and relevant experimental protocols.
Regulatory Landscape and Waste Classification
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste.[1][2] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.
This compound is not typically listed as a P- or U-listed hazardous waste by the EPA. However, a chemical waste generator must determine if a waste exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity. Based on available safety data sheets (SDS), this compound is not classified as a hazardous waste.[3] Despite this, it is crucial to prevent its release into the environment.[2][4]
Procedural Guidance for this compound Disposal
The primary recommended method for the disposal of this compound from a laboratory setting is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Discharging this compound into sewer systems is to be avoided.[5]
For unused or expired this compound in a laboratory setting, the following steps should be taken:
-
Consult Institutional Guidelines: Always adhere to your institution's specific waste management policies and procedures.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled, and sealed container.
-
Licensed Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous or chemical waste management company. These companies are equipped to handle and incinerate pharmaceutical waste in compliance with regulations.[1]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed or managed as per institutional protocols before recycling or disposal.[5]
For trace amounts or contaminated materials, such as personal protective equipment (PPE), disposal should follow institutional guidelines for chemically contaminated solid waste.
Environmental Impact and Degradation
The improper disposal of antibiotics like this compound contributes to the growing concern of antimicrobial resistance and environmental pollution.[3] Studies have shown that this compound can have adverse effects on aquatic organisms. Chronic exposure has been observed to impair growth and reproduction in freshwater invertebrates and fish.
This compound's stability and degradation in the environment are influenced by factors such as pH and the presence of other substances. Research indicates that this compound degrades in aqueous solutions through mechanisms including intramolecular aminolysis and hydrolysis.[1]
Quantitative Data on this compound Degradation
The following table summarizes data from a study on the stress degradation of this compound under various conditions.
| Condition | Reagent | Time | Degradation (%) |
| Acidic Hydrolysis | 3 N HCl | 90 min | 10.2% |
| Alkaline Hydrolysis | 0.1 N NaOH | 90 min | 15.8% |
| Oxidative Degradation | 30% w/v H₂O₂ | 15 min | 12.5% |
Data extracted from a study on the estimation and degradation monitoring of this compound.
Experimental Protocols
For laboratories equipped to study or neutralize chemical waste, the following experimental protocols provide insight into the degradation of this compound.
Hydrolytic Degradation under Acidic Conditions
-
Prepare Stock Solution: Create a 1000 µg/ml stock solution of this compound.
-
Acid Treatment: To 2 ml of the stock solution in a 10 ml volumetric flask, add 1 ml of 3 N HCl.
-
Dilution: Make up the volume to the mark with a 75:25 mixture of distilled water and methanol.
-
Incubation: Keep the flask under normal conditions for 90 minutes.
-
Neutralization and Dilution: Pipette 1 ml of the solution, neutralize it, and dilute it to 10 ml with the water-methanol mixture to achieve the desired concentration for analysis.
Hydrolytic Degradation under Alkaline Conditions
-
Prepare Stock Solution: Use a 1000 µg/ml stock solution of this compound.
-
Alkali Treatment: To 2 ml of the stock solution in a 10 ml volumetric flask, add 1 ml of 0.1 N NaOH.
-
Dilution: Make up the volume to the mark with a 75:25 mixture of distilled water and methanol.
-
Incubation: Keep the flask under normal conditions for 90 minutes.
-
Neutralization and Dilution: After the time interval, pipette 1 ml of the solution, neutralize it, and dilute it to 10 ml with the water-methanol mixture for analysis.
Oxidative Degradation
-
Prepare Stock Solution: Use a 1000 µg/ml stock solution of this compound.
-
Oxidizing Agent: To 1.5 ml of the stock solution in a 10 ml volumetric flask, add 1 ml of 30% w/v hydrogen peroxide.
-
Dilution: Make up the volume to the mark with a 75:25 mixture of distilled water and methanol.
-
Incubation: Keep the volumetric flask at room temperature for 15 minutes.
-
Removal of Excess Peroxide: Heat the solution on a boiling water bath to remove excess hydrogen peroxide before analysis.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cefadroxil
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cefadroxil, a cephalosporin antibiotic. Following these procedural steps will minimize risk and ensure operational integrity.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin contact, and eye exposure. This compound may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | To prevent inhalation of airborne powder, which can cause respiratory sensitization.[3][4] |
| Hand Protection | Nitrile or latex gloves (powder-free) | To prevent skin contact and potential allergic reactions. Gloves should be inspected before use and changed regularly.[3][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and potential splashes.[3] |
| Body Protection | Laboratory coat or disposable gown | To protect skin and clothing from contamination. |
Occupational Exposure Limits
Adherence to established occupational exposure limits (OELs) is critical for minimizing health risks associated with long-term exposure to this compound.
| Compound | Occupational Exposure Limit (OEL) - Time-Weighted Average (TWA) |
| This compound | 500 mcg/m³ (OEB 2) |
Procedural Workflow for Handling this compound
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting, from preparation to disposal.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for safely preparing a this compound stock solution from its powder form.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water, DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate PPE (see table above)
-
Chemical fume hood or ventilated enclosure
Procedure:
-
Preparation:
-
Ensure the chemical fume hood or ventilated enclosure is operational.
-
Cover the work surface with absorbent, disposable bench paper.
-
Don the appropriate PPE as outlined in the donning procedure diagram.
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Minimize the generation of dust.
-
Record the exact weight.
-
-
Dissolving:
-
Carefully transfer the weighed this compound powder into the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to wet the powder.
-
Gently swirl the flask to dissolve the powder. Sonication may be used to aid dissolution if necessary.
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Decontaminate the spatula and work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials (weighing paper, bench paper, gloves) in a designated hazardous waste container.
-
Follow the PPE doffing procedure as illustrated in the diagram below.
-
Wash hands thoroughly with soap and water.
-
Personal Protective Equipment (PPE) Workflow
Proper donning and doffing of PPE are critical to prevent contamination.
Spill and Disposal Management
In the event of a spill, immediate and correct action is crucial. Similarly, proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup Protocol
For a powder spill, gently cover the spill with damp paper towels to avoid generating dust.[6] For a liquid spill, use an absorbent material to contain and soak up the liquid. All cleanup materials should be placed in a sealed container for hazardous waste disposal.
Disposal Plan
All this compound waste, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not dispose of down the drain.[7][8]
-
Empty Containers: Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label before disposing of the container in accordance with institutional guidelines.[9]
By adhering to these safety protocols and operational plans, you can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. scribd.com [scribd.com]
- 3. msd.com [msd.com]
- 4. echemi.com [echemi.com]
- 5. This compound 50 mg/mL Oral Suspension [uspharmacist.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. drugs.com [drugs.com]
- 8. docetp.mpa.se [docetp.mpa.se]
- 9. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
